Pipemidic Acid
Descripción
This compound is a pyridopyrimidine antibiotic derivative of piromidic acid with activity against gram-negative bacteria, as well as some gram-positive bacteria. This compound exhibits greater activity than piromidic acid or nalidixic acid and shows moderate activity against bacteria that are resistant to piromidic acid and nalidixic acid.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.
Antimicrobial against Gram negative and some Gram positive bacteria. It is protein bound and concentrated in bile and urine and used for gastrointestinal, biliary, and urinary infections.
See also: Piromidic Acid (related).
Structure
3D Structure
Propiedades
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHZPMXAZQZXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023479 | |
| Record name | Pipemidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.322 mg/mL at 25 °C | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51940-44-4 | |
| Record name | Pipemidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51940-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipemidic acid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipemidic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pipemidic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipemidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipemidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPEMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J5HVR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Pipemidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for pipemidic acid, a significant antibacterial agent. The following sections detail the multi-step chemical synthesis, including precursor materials, reaction conditions, and intermediate products. This document is intended for an audience with a strong background in synthetic organic chemistry.
Core Synthesis Pathway
The most common and industrially relevant synthesis of this compound is a multi-step process commencing with the condensation and cyclization of key precursors to form the core pyridopyrimidine structure. This is followed by a series of functional group manipulations to introduce the piperazinyl moiety and subsequent hydrolysis to yield the final active pharmaceutical ingredient.
A crucial intermediate in this pathway is Ethyl 2-(4-acetyl-1-piperazinyl)-5,8-dihydro-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate. The final step of the synthesis involves the hydrolysis of this precursor.
Step 1: Hydrolysis of Ethyl 2-(4-acetyl-1-piperazinyl)-5,8-dihydro-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate
This final step is a hydrolysis reaction to remove the N-acetyl protecting group from the piperazine ring and to hydrolyze the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Dissolution: 1.6 g of Ethyl 2-(4-acetyl-1-piperazinyl)-5,8-dihydro-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate is dissolved in 30 ml of a 10% aqueous solution of sodium hydroxide.
-
Heating: The solution is heated at 90°C - 95°C for one hour.[1]
-
Neutralization and Precipitation: The reaction mixture is then cooled and neutralized with acetic acid. This results in the precipitation of the crude this compound.
-
Recrystallization: The crude solid is recrystallized from dimethylformamide to yield 1.1 g of pure this compound.[1]
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(4-acetyl-1-piperazinyl)-5,8-dihydro-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate | [1] |
| Reagents | 10% Aqueous Sodium Hydroxide, Acetic Acid, Dimethylformamide | [1] |
| Reaction Temperature | 90°C - 95°C | [1] |
| Reaction Time | 1 hour | [1] |
| Product Yield | 1.1 g | [1] |
Visualizing the Synthesis Pathway
The following diagram illustrates the final step in the synthesis of this compound.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. All chemical syntheses should be carried out by qualified professionals in a controlled laboratory setting with appropriate safety precautions.
References
An In-depth Technical Guide on the Mechanism of Action of Pipemidic Acid on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanism by which pipemidic acid, a first-generation quinolone antibiotic, exerts its antibacterial effects through the inhibition of bacterial DNA gyrase.
Introduction to this compound and DNA Gyrase
This compound is a synthetic pyridopyrimidine antibacterial agent belonging to the quinolone class of antibiotics.[1][2] It is primarily utilized for treating urinary tract infections caused by susceptible Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[1][2][3] Its mechanism of action centers on the inhibition of DNA gyrase, an essential bacterial enzyme not found in higher eukaryotes, making it an effective and selective target for antimicrobial therapy.[4]
DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication, transcription, and repair.[1][5][6] The enzyme is a heterotetramer composed of two GyrA subunits and two GyrB subunits (A₂B₂).[7][8] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[7][8]
Core Mechanism of Action: The Ternary Complex
The bactericidal action of this compound, like other quinolones, is not merely due to the inhibition of DNA gyrase's enzymatic activity but rather its ability to trap a key intermediate in the catalytic cycle. The process involves the formation of a stable ternary complex consisting of this compound, DNA gyrase, and the cleaved DNA.
The key steps are as follows:
-
Binding to the Gyrase-DNA Complex: DNA gyrase first binds to a segment of DNA (the G-segment) and, in an ATP-dependent process, introduces a transient double-strand break.[6]
-
Stabilization of the Cleavage Complex: this compound intercalates into the cleaved DNA at the site of the break. It binds primarily to the GyrA subunit and the single-stranded DNA regions exposed by the cleavage.[1] This interaction stabilizes the "cleavage complex," where the GyrA subunits are covalently linked to the 5' ends of the broken DNA strands.[9]
-
Inhibition of DNA Re-ligation: By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, which is a critical step in the supercoiling process.[4]
-
Induction of Cell Death: The accumulation of these stalled cleavage complexes acts as a physical barrier to the progression of replication forks.[1] This blockage leads to the generation of lethal double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[1][4]
This mechanism classifies this compound as a gyrase "poison" rather than a simple competitive inhibitor, as it converts the essential enzyme into a cell-killing agent.[4]
Quantitative Data on this compound Activity
The inhibitory activity of this compound against DNA gyrase has been quantified using various biochemical assays. The 50% inhibitory concentration (IC₅₀) is a key metric representing the drug concentration required to reduce the enzyme's supercoiling activity by half.
| Parameter | Organism | Value | Notes |
| IC₅₀ (Supercoiling Inhibition) | Mycobacterium tuberculosis | >1,000 µg/mL | This compound shows very low activity against the gyrase from M. tuberculosis.[7] |
| MIC | Escherichia coli | 1.56 µg/mL | Minimum Inhibitory Concentration against the whole-cell organism.[5] |
| MIC | Staphylococcus aureus | 6.25 µg/mL | Minimum Inhibitory Concentration against the whole-cell organism.[5] |
| MIC | Pseudomonas aeruginosa | 12.5 - 25 µg/mL | Range of reported Minimum Inhibitory Concentrations.[10] |
Visualization of Pathways and Workflows
Caption: Mechanism of DNA gyrase inhibition by this compound.
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for two key experiments used to characterize gyrase inhibitors.
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular plasmid DNA.
A. Principle: DNA gyrase converts relaxed plasmid DNA into its supercoiled form. These two forms (topoisomers) can be separated by agarose gel electrophoresis, as the compact supercoiled form migrates faster than the relaxed form. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.
B. Materials:
-
Enzyme: Purified E. coli DNA Gyrase (GyrA and GyrB subunits).
-
DNA Substrate: Relaxed pBR322 plasmid DNA (typically 1 µg/µL).
-
5x Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[11]
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution: STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).[12]
-
Other: Agarose, TBE buffer, Ethidium bromide, Chloroform/isoamyl alcohol (24:1).[12]
C. Protocol:
-
On ice, prepare a master mix containing 5x Assay Buffer, relaxed pBR322 DNA, and sterile water for the required number of reactions.
-
Aliquot the master mix (e.g., 27 µL) into pre-chilled microcentrifuge tubes.
-
Add the test compound (this compound) at various concentrations to the respective tubes. Include a "no inhibitor" positive control and a "no enzyme" negative control, adding only solvent (e.g., DMSO) to these.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 Unit) to each tube (except the "no enzyme" control). The final reaction volume is typically 30 µL.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.[13]
-
Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and Stop Solution.[12]
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel in TBE buffer.
-
Run the gel at a constant voltage (e.g., 90V for 90 minutes) until adequate separation of relaxed and supercoiled bands is achieved.
-
Stain the gel with ethidium bromide, destain in water, and visualize using a UV transilluminator. The IC₅₀ can be determined by quantifying the band intensities.
This assay determines if a compound stabilizes the cleavage complex, leading to an increase in linearized plasmid DNA.
A. Principle: Quinolones trap the gyrase-DNA complex in a state where the DNA is cleaved. The addition of a strong denaturant like Sodium Dodecyl Sulfate (SDS) dissociates the non-covalently bound GyrB subunits, leaving the GyrA subunits covalently attached to the DNA. This prevents re-ligation and results in a linearized plasmid, which migrates differently from supercoiled and relaxed circular forms on an agarose gel.[9][12]
B. Materials:
-
Enzyme & DNA: As per the supercoiling assay, but supercoiled pBR322 is often used as the starting substrate.[12]
-
Cleavage Assay Buffer: Similar to the supercoiling buffer but typically lacks ATP, as it is not required for quinolone-induced cleavage stabilization.[12]
-
Inhibitor: this compound.
-
Termination Reagents: 10% SDS, Proteinase K (20 mg/mL).[9][12]
-
Other: As per the supercoiling assay.
C. Protocol:
-
Set up reactions in a final volume of 20-30 µL containing cleavage buffer, supercoiled pBR322 DNA (e.g., 0.5 µg), and various concentrations of this compound.[12][14]
-
Add DNA gyrase to initiate the reaction. Note that cleavage assays often require a higher enzyme concentration than supercoiling assays.[12]
-
Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.[12]
-
Add SDS to a final concentration of 0.2-1% (w/v) and Proteinase K to 0.1-0.2 mg/mL to denature the enzyme and digest the protein component.[9][12]
-
Continue incubation at 37-45°C for another 30 minutes.[9][12]
-
Stop the reaction and extract the DNA as described in the supercoiling assay (chloroform/isoamyl alcohol extraction).[12]
-
Analyze the DNA products by agarose gel electrophoresis. The appearance of a linear DNA band, which migrates slower than the supercoiled form, indicates that the compound stabilizes the cleavage complex.[12]
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and in vitro antimicrobial activity screening of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors [mdpi.com]
- 5. toku-e.com [toku-e.com]
- 6. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of this compound by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
- 13. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
Pipemidic Acid: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of pipemidic acid against Gram-negative bacteria. It includes detailed quantitative data on its in vitro efficacy, standardized experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Executive Summary
This compound is a first-generation quinolone antibiotic with established activity primarily against Gram-negative bacteria. Its bactericidal action is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair. This document consolidates key data on the susceptibility of various Gram-negative pathogens to this compound, outlines the methodologies for determining this susceptibility, and provides a visual representation of its molecular mechanism.
Antibacterial Spectrum and Efficacy
This compound has demonstrated a significant breadth of activity against a variety of Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family. Its efficacy is most pronounced against common urinary tract pathogens.
Quantitative Susceptibility Data
The in vitro activity of this compound against key Gram-negative pathogens is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: MIC of this compound Against Reference Gram-Negative Strains
| Bacterial Species | Strain | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.98 - 3.91[1] |
| Proteus mirabilis | ATCC 12453 | 0.98 - 7.81[1] |
| Salmonella typhimurium | ATCC 14028 | 0.98 - 7.81[1] |
| Pseudomonas aeruginosa | No. 12 | 25[2] |
| Pseudomonas aeruginosa | PA04009 | 12.5[2] |
Table 2: Cumulative Percentage of Susceptible Clinical Isolates at Various this compound MICs
| Organism | No. of Strains | ≤0.78 | ≤1.56 | ≤3.13 | ≤6.25 | ≤12.5 | ≤25 | ≤50 | ≤100 |
| E. coli | 100 | 2 | 26 | 76 | 95 | 98 | 98 | 99 | 100 |
| P. mirabilis | 50 | 0 | 2 | 16 | 50 | 80 | 92 | 98 | 100 |
| P. morganii | 20 | 0 | 0 | 0 | 0 | 10 | 50 | 90 | 100 |
| P. rettgeri | 10 | 0 | 0 | 0 | 0 | 10 | 60 | 90 | 100 |
| P. vulgaris | 10 | 0 | 0 | 0 | 0 | 0 | 10 | 70 | 100 |
| Klebsiella pneumoniae | 50 | 0 | 0 | 2 | 12 | 40 | 60 | 80 | 92 |
| Enterobacter spp. | 20 | 0 | 0 | 10 | 40 | 60 | 80 | 90 | 95 |
| Serratia marcescens | 20 | 0 | 0 | 0 | 0 | 5 | 15 | 30 | 50 |
| Citrobacter spp. | 10 | 0 | 0 | 10 | 30 | 60 | 80 | 90 | 100 |
| Pseudomonas aeruginosa | 100 | 0 | 0 | 0 | 2 | 11 | 29 | 50 | 68 |
Source: Adapted from Shimizu et al., 1975.
Mechanism of Action
This compound, like other quinolone antibiotics, exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
-
Inhibition of Topoisomerase IV: Topoisomerase IV is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of this enzyme by this compound prevents chromosomal segregation, ultimately halting cell division.
The accumulation of double-strand DNA breaks and the inability to segregate chromosomes trigger the SOS response and ultimately lead to bacterial cell death.
Experimental Protocols for MIC Determination
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacteria.
Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., 0.1 N NaOH)
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in a minimal amount of solvent and bring to the final volume with sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a positive control (no antibiotic), and the twelfth well serves as a negative control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 10 µL of the diluted bacterial suspension.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
Materials:
-
This compound powder and solvent
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare serial dilutions of the this compound stock solution at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the diluted antibiotic solution to 18 mL of molten MHA (cooled to 45-50°C) in a sterile petri dish.
-
Mix gently and allow the agar to solidify.
-
Prepare a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a replicator, spot the bacterial inoculum onto the surface of the agar plates, from the lowest to the highest concentration.
-
Allow the spots to dry and then incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies per spot.
-
References
Pipemidic acid PubChem entry and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and identifiers of Pipemidic acid, a synthetic broad-spectrum antibacterial agent. The information is primarily sourced from its PubChem entry (CID 4831) and is intended to support research and development activities in the pharmaceutical and life sciences sectors.[1][2]
Core Chemical Identifiers
This compound can be referenced through a variety of internationally recognized chemical identifiers. These are crucial for accurate database searches, regulatory submissions, and unambiguous scientific communication.
| Identifier Type | Identifier |
| PubChem CID | 4831 |
| IUPAC Name | 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid[1] |
| InChI | InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)[3] |
| InChIKey | JOHZPMXAZQZXHR-UHFFFAOYSA-N[3] |
| Canonical SMILES | CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O[3] |
| CAS Number | 51940-44-4[3][4][5][6] |
| Molecular Formula | C14H17N5O3[1][4][5][6] |
Physicochemical and Pharmacokinetic Properties
The following table summarizes key quantitative data for this compound, offering insights into its physical and chemical characteristics relevant to drug development.
| Property | Value | Source |
| Molecular Weight | 303.32 g/mol | [1][4][6] |
| Monoisotopic Mass | 303.13313942 Da | [1] |
| XLogP3-AA | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 303.13313942 g/mol | [1] |
| Topological Polar Surface Area | 98.7 Ų | [1] |
| Heavy Atom Count | 22 | PubChem |
| Complexity | 489 | [1] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the hierarchical and relational nature of the core chemical identifiers for this compound. This visualization clarifies how a single chemical entity is represented in different chemical information systems.
References
- 1. This compound | C14H17N5O3 | CID 4831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C14H17N5O3 | CID 4831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. This compound | 51940-44-4 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
Pipemidic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of pipemidic acid, a synthetic antibacterial agent. This document details its chemical and physical properties, mechanism of action, in vitro activity, and human pharmacokinetics. Furthermore, it offers detailed experimental protocols for its synthesis and for the determination of its minimum inhibitory concentration (MIC).
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 51940-44-4 | [1] |
| Molecular Weight | 303.32 g/mol | [1] |
| Molecular Formula | C14H17N5O3 | [1] |
| Melting Point | 253 - 255 °C | [2] |
| Water Solubility | 0.322 mg/mL at 25 °C | [2] |
| logP | -2.15 | [2] |
In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of activity against various Gram-negative and some Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a range of clinical isolates.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Escherichia coli | 0.98 - 3.91 | [3][4] |
| Pseudomonas aeruginosa | 25 | [5] |
| Proteus mirabilis | 0.98 - 7.81 | [3][4] |
| Salmonella typhimurium | 0.98 - 7.81 | [3][4] |
| Staphylococcus aureus | - | [6] |
Human Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in healthy human volunteers. The key parameters are summarized in the table below.
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | 93.1 ± 11% | [7] |
| Peak Serum Concentration (500 mg dose) | 4.3 ± 0.5 µg/mL | [8][9] |
| Time to Peak Concentration | 1.2 ± 0.1 hours | [8][9] |
| Elimination Half-life | 3.4 ± 0.2 hours | [8] |
| Apparent Volume of Distribution | 1.9 ± 0.2 L/kg | [8] |
| Serum Protein Binding | 13.4 ± 2.7% | [7] |
| Renal Clearance | 4.3 ± 0.7 mL/min/kg | [8] |
| Total Clearance | 6.3 ± 0.5 mL/min/kg | [8] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from pyrimidine derivatives.[10] A general outline of the synthesis is as follows:
-
Condensation and Cyclization: Ethyl 2,4-dichloropyrimidine-5-carboxylate is condensed and cyclized with ethyl β-ethylaminopropionate. This reaction forms 2-chloro-5-hydroxy-7,8-dihydro-8-ethylpyridine[2,3-d]pyrimidine-6-carboxylate.
-
Bromination: The resulting compound is then brominated.
-
Condensation with Piperazine: Finally, the brominated intermediate is condensed with piperazine to yield this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline for determining the MIC of this compound against a bacterial strain and can be adapted based on specific laboratory conditions and the bacteria being tested.[11][12][13]
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., 0.1 N NaOH, followed by dilution in broth)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or MHB)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of at least 1000 µg/mL. The specific solvent will depend on the solubility of the this compound powder. If using NaOH to dissolve, ensure the final pH of the medium is not significantly altered.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation of the Microtiter Plate:
-
Within 15 minutes of preparing the final inoculum, add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Caption: Broth Microdilution Experimental Workflow.
References
- 1. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 2. This compound | C14H17N5O3 | CID 4831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of this compound by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: its activities against various experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Single- and multiple-dose pharmacokinetics of this compound in normal human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single- and multiple-dose pharmacokinetics of this compound in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. protocols.io [protocols.io]
An In-depth Technical Guide to the Pharmacological Profile of Pipemidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of pipemidic acid, a first-generation quinolone antibiotic. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, antimicrobial spectrum, and relevant experimental methodologies.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] These type II topoisomerases are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[1]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork.[1][2] this compound binds to the A subunit of DNA gyrase, inhibiting its ATPase activity and preventing the re-ligation of the DNA strands, leading to double-strand breaks.[1]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating the interlinked daughter DNA molecules following replication, allowing for their segregation into daughter cells.[1][2] Inhibition of topoisomerase IV by this compound results in an inability of the bacterial cell to properly segregate its genetic material, ultimately leading to cell death.[1]
The overall mechanism involves the stabilization of the enzyme-DNA complex in a state where the DNA is cleaved, converting these essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks.
Caption: Mechanism of action of this compound.
Pharmacokinetics
This compound is generally well-absorbed after oral administration and is primarily excreted unchanged in the urine, making it particularly effective for urinary tract infections.[1]
| Parameter | Value | Species | Study Conditions | Reference |
| Absorption | ||||
| Bioavailability | 93.1 ± 11% | Human | Single 100 mg oral dose | [3][4] |
| Tmax (Time to Peak Concentration) | 1.2 ± 0.1 h | Human | 500 mg tablet, steady state | [3][4] |
| 2.3 h | Human | Single 500 mg tablet | [5] | |
| Cmax (Peak Concentration) | 4.3 ± 0.5 µg/mL | Human | 500 mg tablet, steady state | [3][4] |
| 3.3 µg/mL | Human | Single 500 mg tablet | [5] | |
| Distribution | ||||
| Protein Binding | 13.4 ± 2.7% | Human | At Cmax after 100 mg tablet | [3][4] |
| ~30% | Human | |||
| Volume of Distribution (Vd) | 1.9 ± 0.2 L/kg | Human | Steady state | [3][4] |
| 2.04 L/kg | Human | [5] | ||
| Metabolism | Partial metabolism in the liver | Human | [6] | |
| Excretion | ||||
| Elimination Half-life (t½) | 3.4 ± 0.2 h | Human | Steady state | [3][4] |
| 4.6 h | Human | [5] | ||
| Renal Clearance | 4.3 ± 0.7 mL/min/kg | Human | Steady state | [3][4] |
| 3.05 mL/min/kg | Human | [5] | ||
| Total Clearance | 6.3 ± 0.5 mL/min/kg | Human | Steady state | [3][4] |
| 5.48 mL/min/kg | Human | [5] | ||
| Urinary Excretion (unchanged) | 55.7% of dose (0-24h) | Human | [5] |
Pharmacodynamics and Antimicrobial Spectrum
This compound is a broad-spectrum antibiotic with activity primarily against Gram-negative bacteria, including some strains of Pseudomonas aeruginosa.[7] Its activity against Gram-positive bacteria is limited.[1]
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 0.98 - 3.91 | - | - | [8] |
| Proteus mirabilis | 0.98 - 7.81 | - | - | [8] |
| Salmonella typhimurium | 0.98 - 7.81 | - | - | [8] |
| Pseudomonas aeruginosa | 12.5 - 25 | - | - | [9] |
Note: MIC values can vary depending on the strain and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving a known weight of the powder in a suitable solvent to achieve a high concentration (e.g., 1280 µg/mL). Further dilute in MHB to twice the highest concentration to be tested (e.g., 256 µg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized and diluted bacterial inoculum to each well (except for the sterility control wells).
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum but no antibiotic.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Caption: Workflow for MIC determination by broth microdilution.
High-Performance Liquid Chromatography (HPLC) for this compound in Serum
This protocol is based on a published method for the quantification of this compound in biological fluids.[3]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: µBondapak C18 (10 µm, 30 cm x 3.9 mm).
-
Mobile Phase: 35% (v/v) methanol in 0.07 M phosphate buffer (pH 8.2).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at a specified wavelength (not explicitly stated in the abstract, would require full paper access).
-
Injection Volume: 20-40 µL.
Sample Preparation (Serum):
-
To a specified volume of serum, add an internal standard.
-
Add 0.5 mL of 0.5 M sodium phosphate.
-
Wash with 2.5 mL of chloroform.
-
The prepared sample is then injected into the HPLC system.
Adverse Effects and Drug Interactions
Adverse Effects: Common adverse effects associated with this compound include:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal pain.[10]
-
Central Nervous System: Dizziness and headache.[10]
-
Dermatological: Rash, itching, and photosensitivity.[10]
-
Musculoskeletal: Tendonitis and tendon rupture (a class effect of quinolones).
-
Allergic Reactions: Urticaria, and in rare cases, more severe reactions.
Drug Interactions:
-
Antacids and Minerals: Concurrent administration of antacids containing magnesium or aluminum, or supplements with calcium, iron, or zinc can decrease the absorption of this compound.
-
Theophylline: this compound can inhibit the metabolism of theophylline, leading to increased plasma concentrations and potential toxicity.
-
Caffeine: Similar to theophylline, the clearance of caffeine can be reduced.
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Co-administration may increase the risk of CNS stimulation and convulsions.
-
Probenecid: Can interfere with the renal excretion of this compound, leading to increased plasma levels.
Resistance Mechanisms
Bacterial resistance to this compound can develop through several mechanisms:
-
Target Enzyme Mutations: Alterations in the genes encoding for DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its targets.[1]
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.[1]
-
Plasmid-Mediated Resistance: Plasmids can carry genes that confer resistance, such as those encoding proteins that protect the target enzymes or enzymes that inactivate the drug.[1]
References
- 1. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 2. Analysis of topoisomerase function in bacterial replication fork movement: Use of DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Single- and multiple-dose pharmacokinetics of this compound in normal human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in healthy middle-aged volunteers and elderly patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and in vitro antimicrobial activity screening of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of this compound by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Pipemidic acid first-generation quinolone characteristics
Reference ID: a0f1-4b3d-8c7e-2a9b-5d6f
Version: 1.0
Abstract
This technical guide provides a comprehensive overview of pipemidic acid, a first-generation quinolone antibacterial agent. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its core characteristics. The document details the mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and mechanisms of bacterial resistance. Furthermore, it supplies detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC) and DNA gyrase inhibition, supported by structured data tables and explanatory diagrams to facilitate understanding and application in a research setting.
Introduction
This compound, introduced in 1979, is a synthetic antibacterial agent belonging to the pyridopyrimidine class, which shares mechanistic similarities with quinolone antibiotics.[1] As a first-generation quinolone, it has been primarily utilized for treating urinary tract, biliary, and gastrointestinal infections caused by susceptible Gram-negative bacteria.[1] Its therapeutic efficacy stems from its ability to inhibit essential bacterial enzymes involved in DNA replication.[2][3] This guide delves into the technical specifications of this compound to serve as a foundational resource for scientific investigation and drug development.
Mechanism of Action
The bactericidal activity of this compound is primarily achieved through the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for managing DNA topology, which is crucial for replication, transcription, repair, and recombination.
-
DNA Gyrase Inhibition : In many Gram-negative bacteria, DNA gyrase is the principal target.[5] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA helix during replication.[2] this compound binds to the GyrA subunit of the DNA gyrase-DNA complex, trapping the enzyme in its cleavage-competent state and leading to a cessation of DNA replication and the generation of lethal double-strand breaks.[2][6]
-
Topoisomerase IV Inhibition : This enzyme is vital for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[2][4] Inhibition of topoisomerase IV by this compound prevents the segregation of newly replicated DNA into daughter cells, thereby halting cell division.[2] While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is often the main target for quinolones in Gram-positive bacteria.[5]
The dual-targeting mechanism contributes to the potent bactericidal effect of this compound.
Antimicrobial Spectrum
This compound demonstrates activity primarily against Gram-negative bacteria, with limited efficacy against Gram-positive organisms and anaerobes.[2] Its spectrum includes many common pathogens responsible for urinary tract infections.[2][3] It is notably more potent than earlier quinolones like nalidixic acid and shows activity against Pseudomonas aeruginosa.[6][7]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Various Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.98 - 3.91 | [8] |
| Escherichia coli | Clinical Isolates | 1.56 - 6.25 | [6] |
| Proteus mirabilis | ATCC 12453 | 0.98 - 7.81 | [8] |
| Klebsiella pneumoniae | Clinical Isolates | 1.56 - 6.25 | [6] |
| Pseudomonas aeruginosa | Clinical Isolates | 12.5 - 25 | [6] |
| Salmonella typhimurium | ATCC 14028 | 0.98 - 7.81 | [8] |
| Staphylococcus aureus | Clinical Isolates | Moderately Susceptible | [6] |
Pharmacokinetics and Pharmacodynamics
This compound is characterized by good oral absorption and distribution, achieving high concentrations in the urinary tract, which underpins its clinical use.[2]
-
Absorption : It is well absorbed from the gastrointestinal tract following oral administration.[2][9]
-
Distribution : The drug is widely distributed in body tissues.[2] It exhibits relatively low protein binding, approximately 30% in human serum.[9] Crucially for its primary indication, it achieves high concentrations in the kidneys and urine.[2] The apparent volume of distribution in healthy volunteers is around 1.9-2.04 L/kg.[2][3]
-
Metabolism : this compound undergoes partial metabolism in the liver.[10]
-
Excretion : The primary route of elimination is via the kidneys, with a significant portion of the drug excreted unchanged in the urine.[2][10] This results in urinary concentrations that far exceed the MIC for most uropathogens.[2]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Adults
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | 93.1 ± 11% | Single 100 mg dose | [2] |
| Tmax (Time to Peak Conc.) | 1.2 ± 0.1 h | 500 mg, steady state | [2] |
| 2.3 h | Single 500 mg dose | [3] | |
| Cmax (Peak Serum Conc.) | 4.3 ± 0.5 µg/mL | 500 mg, steady state | [2] |
| 3.3 µg/mL | Single 500 mg dose | [3] | |
| Elimination Half-life (t½) | 3.4 ± 0.2 h | 500 mg, steady state | [2] |
| 4.6 h | Single 500 mg dose | [3] | |
| Volume of Distribution (Vd) | 1.9 ± 0.2 L/kg | 500 mg, steady state | [2] |
| 2.04 L/kg | Single 500 mg dose | [3] | |
| Total Clearance | 6.3 ± 0.5 mL/min/kg | 500 mg, steady state | [2] |
| Renal Clearance | 4.3 ± 0.7 mL/min/kg | 500 mg, steady state | [2] |
| Protein Binding | ~30% | Human Serum | [9] |
Mechanisms of Resistance
Bacterial resistance to this compound, as with other quinolones, can emerge through several mechanisms. The primary drivers are target-site mutations and alterations in drug accumulation.
-
Target-Site Mutations : The most common mechanism involves spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[2] These mutations alter the drug-binding site on the enzymes, reducing the affinity of this compound and thereby diminishing its inhibitory effect.
-
Reduced Intracellular Accumulation :
-
Efflux Pumps : Bacteria can acquire or upregulate active transport systems, known as efflux pumps, that expel this compound from the cell.[2] This prevents the drug from reaching a sufficient intracellular concentration to inhibit its targets.
-
Decreased Permeability : Modifications to the bacterial outer membrane, such as alterations in porin channels, can reduce the influx of this compound into the cell.
-
-
Plasmid-Mediated Resistance : Less commonly, resistance can be acquired horizontally via plasmids. These plasmids may carry genes (e.g., qnr genes) that encode proteins capable of protecting DNA gyrase from quinolone binding.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method, following general principles outlined by EUCAST and CLSI.[11][12]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., 0.1 M NaOH for initial stock) and sterile deionized water
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolate (e.g., E. coli ATCC 25922)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in its appropriate solvent. Sterilize by membrane filtration if necessary.[13]
-
-
Preparation of Inoculum:
-
From an overnight culture on a TSA plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.13).
-
Within 15 minutes, dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12] A common approach is a 1:150 dilution followed by a 1:2 dilution during inoculation.[13]
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.
-
Dispense 100 µL of the working this compound solution (e.g., at twice the highest desired final concentration) into well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the total volume in each well to 100 µL.
-
Add 50 µL of sterile MHB (without bacteria) to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[13] This is the first clear well when reading from the lowest concentration upwards.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Single- and multiple-dose pharmacokinetics of this compound in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in healthy middle-aged volunteers and elderly patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. [Antibacterial in-vitro activity of this compound and nalidixic acid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antimicrobial activity screening of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: absorption, distribution, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Methodological & Application
Pipemidic Acid: In Vitro Antibacterial Activity Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antibacterial activity of pipemidic acid, a synthetic quinolone antibiotic. This document includes detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains. Additionally, it presents a summary of its known antibacterial spectrum and mechanism of action.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound traps them in a complex with the DNA, leading to double-strand DNA breaks and ultimately cell death.[1][2] This mechanism of action is characteristic of the quinolone class of antibiotics.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
In Vitro Antibacterial Spectrum
This compound is a broad-spectrum antibiotic with activity primarily against Gram-negative bacteria and some Gram-positive bacteria.[3][4] It is particularly effective against common urinary tract pathogens.[3][5]
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a range of bacterial species as reported in the literature.
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 0.98 - 3.91 | - | [6] |
| Escherichia coli | - | 1.56 | - | [1] |
| Klebsiella pneumoniae | - | - | - | [2] |
| Proteus mirabilis | ATCC 12453 | 0.98 - 7.81 | - | [6] |
| Pseudomonas aeruginosa | ATCC 9027 | 31.25 - 125 | 31.25 - 125 | [6] |
| Pseudomonas aeruginosa | - | - | - | [7][8] |
| Salmonella typhimurium | ATCC 14028 | 0.98 - 7.81 | - | [6] |
| Staphylococcus aureus | ATCC 25923 | 31.25 - 125 | 31.25 - 1000 | [6] |
| Staphylococcus aureus | ATCC 6538 | 31.25 - 125 | 31.25 - 1000 | [6] |
| Staphylococcus aureus | - | 6.25 | - | [1] |
| Staphylococcus epidermidis | ATCC 12228 | 31.25 - 125 | 31.25 - 1000 | [6] |
| Enterobacter spp. | - | - | - | [5] |
| Citrobacter spp. | - | - | - | [5] |
Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and inoculum size. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed protocols for determining the in vitro antibacterial activity of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound, which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution. This compound is slightly soluble in water, so a small amount of 0.1 N NaOH can be used to aid dissolution, followed by neutralization with 0.1 N HCl and dilution in sterile distilled water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of the Microtiter Plate (Serial Dilution):
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.
-
The final volume in each well after dilution will be 100 µL.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control well), bringing the final volume in each well to 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed after the MIC has been determined and identifies the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
Figure 3: Workflow for Minimum Bactericidal Concentration (MBC) determination following MIC.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Subculturing:
-
From the MIC plate, select the wells corresponding to the MIC and at least two to three higher concentrations of this compound where no growth was observed.
-
Also, select the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or micropipette, transfer a standardized volume (e.g., 10 µL) from each selected well onto a separate, appropriately labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (which can be determined from the growth control plate from the time of initial inoculation).
-
Quality Control
For accurate and reproducible results, it is essential to include quality control (QC) strains with known MIC ranges for this compound in each experiment. Recommended QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
The observed MIC values for these QC strains should fall within the established acceptable ranges.
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for established laboratory guidelines and standards such as those from CLSI and EUCAST. All laboratory procedures should be performed by trained personnel in a suitable laboratory environment.
References
- 1. Synthesis and in vitro antimicrobial activity screening of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paediatricaindonesiana.org [paediatricaindonesiana.org]
- 3. This compound: Antibacterial Spectrum & Manufacturing Process [apexvia.com]
- 4. [Pipemidinic acid as a urinary antiseptic--microbiological and clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. [Antibacterial in-vitro activity of this compound and nalidixic acid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Pipemidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of pipemidic acid, a quinolone antibiotic. The following information includes experimental procedures for common MIC testing methods, quality control parameters, and data interpretation guidelines.
Introduction to this compound
This compound is a synthetic antibacterial agent belonging to the pyridopyrimidine class, with a mechanism of action similar to quinolone antibiotics. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This action ultimately leads to the disruption of bacterial cell division and cell death.[1][2] this compound is primarily active against Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria.[3][4] It has been historically used in the treatment of gastrointestinal and urinary tract infections.[3]
It is important to note that the marketing authorization for this compound has been suspended throughout the European Union, and it is an older antibiotic. Consequently, it may no longer appear in the latest versions of major antimicrobial susceptibility testing guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The quality control and interpretive criteria provided in this document are based on available historical data and information from commercial suppliers.
Mechanism of Action of this compound
This compound targets the bacterial enzymes DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is typically topoisomerase IV. The inhibition of these enzymes leads to a cascade of events that disrupt DNA synthesis and ultimately cause bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible determination of MIC values. The three primary methods are Broth Microdilution, Agar Dilution, and Disk Diffusion.
Quality Control
Prior to and concurrently with testing clinical isolates, it is imperative to perform quality control (QC) testing using reference strains. The following strains are recommended:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
Results for these QC strains should fall within the acceptable ranges specified in the data tables below to ensure the validity of the experimental run.
Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., 0.1 M NaOH for initial dissolution, followed by dilution in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Plate incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent. Sterilize by filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column, resulting in a starting concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation of Plates:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and will halve the antibiotic concentration in each well.
-
-
Incubation:
-
Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.
-
References
- 1. himedialabs.com [himedialabs.com]
- 2. Criteria for the interpretation of the this compound agar diffusion test by the Kirby-Bauer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of this compound by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Antibacterial Agent Active Against Pseudomonas aeruginosa: In Vitro Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pipemidic Acid in Murine Infection Models
These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the in vivo efficacy of pipemidic acid in murine infection models. The following sections provide a summary of quantitative data from experimental assays and detailed methodologies for key experiments.
Application Notes
This compound, a quinolone antibacterial agent, has demonstrated significant therapeutic efficacy in various murine models of bacterial infection. It is particularly effective against Gram-negative bacteria, including strains resistant to other quinolones like nalidixic acid.[1][2] This document outlines protocols for systemic and localized infection models in mice to evaluate the in vivo activity of this compound.
Therapeutic Efficacy
This compound, when administered orally to mice, has shown substantial therapeutic activity against both widely disseminated and localized infections caused by Staphylococcus aureus and a range of Gram-negative bacilli.[1][2] Its activity is consistently superior to that of piromidic and nalidixic acids, especially in infections involving Pseudomonas aeruginosa.[1][2] In comparative studies, the efficacy of this compound was generally superior to cephalexin, ampicillin, and carbenicillin.[1][2] However, subcutaneously administered gentamicin was found to be more active than orally or subcutaneously administered this compound against both systemic and localized P. aeruginosa infections.[1][2]
Pharmacokinetics in Mice
This compound is well-absorbed following oral administration in mice.[3][4] Peak plasma levels ranging from 4 to 12 µg/ml are achieved with an oral dose of approximately 50 mg/kg.[3][4] The drug is distributed to most organs and tissues at concentrations comparable to or higher than plasma levels, with significantly higher concentrations found in bile and urine.[3][4] A substantial portion (25% to 88%) of the orally administered dose is excreted in a bacteriologically active form in the urine.[3][4] The mean lethal dose (LD50) after a single oral administration in mice is greater than 16,000 mg/kg, indicating a high safety margin.[3][4]
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Mouse Strain | This compound Dosage | Comparator Drug(s) | Outcome | Reference |
| Systemic Infection | Various Gram-negative bacilli | Not Specified | Well-tolerated oral doses | Piromidic acid, Nalidixic acid | Superior activity to comparators | [1][2] |
| Systemic Infection | Pseudomonas aeruginosa | Not Specified | Well-tolerated oral doses | Gentamicin | Less active than subcutaneous gentamicin | [1][2] |
| Localized Infection | Staphylococcus aureus | Not Specified | Well-tolerated oral doses | Cephalexin, Ampicillin, Carbenicillin | Generally superior activity | [1][2] |
| Urinary Tract Infection | Gram-negative organisms | Not Specified | Oral administration | Gentamicin | Activity comparable to subcutaneous gentamicin | [5] |
| Pulmonary Infection | Variety of organisms | Not Specified | Oral administration | Norfloxacin, Nalidixic acid | Uniformly higher activity | [5] |
| Dermal Infection | Variety of organisms | Not Specified | Oral administration | Norfloxacin, Nalidixic acid | Uniformly higher activity | [5] |
Experimental Protocols
The following are generalized protocols for murine infection models based on the available literature. Specific parameters may need to be optimized for individual experimental goals.
Protocol 1: Systemic Infection Model (General)
This protocol is designed to evaluate the efficacy of this compound against a widely disseminated bacterial infection in mice.
1. Materials:
-
Specific pathogen-free mice (e.g., CD-1 or as appropriate for the pathogen).
-
Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus).
-
Appropriate bacterial culture medium (e.g., Luria-Bertani broth, Tryptic Soy Broth).
-
Mucin or other agents to enhance infectivity (optional).
-
This compound.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Sterile saline.
-
Syringes and needles for injection and oral gavage.
2. Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate broth and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Centrifuge the overnight culture, wash the bacterial pellet with sterile saline, and resuspend to the desired concentration (e.g., 10^7 - 10^8 CFU/mL). The final inoculum may be suspended in saline or a 5% mucin solution to enhance virulence.
-
Infection: Administer the bacterial suspension to mice via intraperitoneal (IP) injection. The injection volume is typically 0.5 mL.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound orally via gavage. The dosage will depend on the experimental design (e.g., 50 mg/kg). A control group should receive the vehicle only. Treatment can be a single dose or multiple doses over a set period.
-
Monitoring: Observe the mice for clinical signs of illness and mortality at regular intervals for a predetermined period (e.g., 7-14 days).
-
Endpoint Analysis: The primary endpoint is typically the survival rate. For sublethal models, bacterial load in organs (e.g., spleen, liver, blood) can be determined by homogenizing the tissues, serially diluting, and plating on appropriate agar plates for CFU enumeration.
Caption: Workflow for a murine systemic infection model.
Protocol 2: Ascending Urinary Tract Infection (UTI) Model
This protocol is designed to establish a localized infection in the urinary bladder and kidneys to evaluate the efficacy of this compound.
1. Materials:
-
Female mice (e.g., C3H/HeN or other susceptible strains).
-
Uropathogenic bacterial strain (e.g., Escherichia coli).
-
Luria-Bertani (LB) broth and agar.
-
This compound.
-
Vehicle for drug administration.
-
Sterile saline.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Sterile catheter.
2. Procedure:
-
Bacterial Culture Preparation: Prepare an overnight culture of the uropathogenic bacteria in LB broth.
-
Inoculum Preparation: Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10^8 - 10^9 CFU/mL.
-
Anesthesia and Catheterization: Anesthetize the mice. Carefully insert a sterile, lubricated catheter through the urethra into the bladder.
-
Infection: Slowly instill a small volume (e.g., 50 µL) of the bacterial suspension into the bladder through the catheter. The catheter is then removed.
-
Treatment: Begin oral administration of this compound at a specified time post-infection (e.g., 24 hours). Administer the drug once or twice daily for a defined period (e.g., 3-7 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the bladder and kidneys. Homogenize the tissues in sterile saline, serially dilute the homogenates, and plate on LB agar to determine the bacterial load (CFU/g of tissue).
Caption: Workflow for a murine ascending urinary tract infection model.
Signaling Pathways
The provided search results did not contain specific information regarding the signaling pathways modulated by this compound in the context of murine infection models. The primary mechanism of action for quinolone antibiotics, including this compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to a bactericidal effect. The diagrams below illustrate the generalized experimental workflows.
Caption: Logical relationship of experimental components.
References
- 1. This compound: its activities against various experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Its Activities Against Various Experimental Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: absorption, distribution, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Absorption, Distribution, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of AT-2266 compared with those of norfloxacin, this compound, nalidixic acid, and gentamicin against various experimental infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pipemidic Acid using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of pipemidic acid in pharmaceutical formulations and biological matrices using a robust High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is a synthetic antibacterial agent belonging to the quinolone family. It is primarily used in the treatment of urinary tract infections. Accurate and reliable quantification of this compound is crucial for quality control of pharmaceutical products, pharmacokinetic studies, and therapeutic drug monitoring. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method utilizes reversed-phase chromatography to separate this compound from potential interferences. A C18 column is used as the stationary phase, and a mobile phase consisting of a buffered organic solvent mixture allows for the efficient elution and separation of the analyte. Detection is achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (45:55 v/v)[1] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 35°C[3] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 265 nm[4][5] |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
This compound Reference Standard: Prepare a stock solution of 100 µg/mL in the mobile phase. From this stock, prepare a series of calibration standards ranging from 1.0 to 100 µg/mL.
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 3.0 with phosphoric acid.[2]
-
Mobile Phase: Mix the phosphate buffer (pH 3.0) and acetonitrile in a 45:55 (v/v) ratio.[1] Filter through a 0.45 µm membrane filter and degas before use.
Sample Preparation
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
-
Thaw the frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
For deproteinization, mix 0.5 mL of the urine sample with 0.5 mL of 10% trichloroacetic acid.[6]
-
Centrifuge the mixture at 4,000 rpm for 15 minutes.[6]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described HPLC method has been validated according to the International Council on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 1.0 - 100 µg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.999[7] |
| Limit of Detection (LOD) | 0.05 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.15 µg/mL (Calculated as 3 x LOD) |
| Accuracy (Recovery) | ~100%[7] |
| Precision (%RSD) | < 2%[3] |
| Retention Time | Approximately 4-6 minutes (Varies with exact system) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from sample preparation to data analysis.
Caption: Workflow for this compound Quantification.
HPLC System Logical Diagram
This diagram shows the logical relationship between the key components of the HPLC system used in this method.
Caption: Logical Diagram of the HPLC System.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in both pharmaceutical and biological samples. The method is suitable for routine quality control analysis and for pharmacokinetic and bioavailability studies. The provided protocols and validation data demonstrate the reliability and robustness of this analytical procedure.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in plasma by normal-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Simultaneous determination of proline and this compound in human urine by capillary electrophoresis with electrochemiluminescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
Application Notes and Protocols for Pipemidic Acid Susceptibility Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Broth Microdilution Assay
The broth microdilution assay is a method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth, and the MIC is recorded as the lowest concentration of the antimicrobial agent that prevents turbidity.
Materials and Equipment
Reagents and Consumables:
-
Pipemidic acid powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) (if required for dissolving this compound)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Sterile multichannel and single-channel pipettes and tips
-
Bacterial culture plates (e.g., Tryptic Soy Agar)
-
0.5 McFarland turbidity standard
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline or phosphate-buffered saline (PBS)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
-
Spectrophotometer or densitometer
-
Biological safety cabinet
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed. Use the following formula: Weight (mg) = (Volume (mL) x Concentration (mg/L)) / Potency (µg/mg) Potency is provided by the manufacturer.
-
Dissolve the calculated amount of this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). This compound is sparingly soluble in water; DMSO can be used as a solvent if necessary. Ensure the final concentration of the solvent in the assay is not inhibitory to bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below until use.
Preparation of Inoculum
-
Subculture the test and QC bacterial strains onto a non-selective agar medium and incubate overnight at 35 ± 2°C.
-
Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/PBS and comparing the turbidity against a white background with a black line. A spectrophotometer can also be used to adjust the suspension to an optical density of 0.08 to 0.13 at 625 nm. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
Preparation of the Microtiter Plate
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells. This will be the highest concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The final volume in each well should be 100 µL.
-
Leave one column of wells with only CAMHB as a growth control (no antibiotic) and one well with uninoculated CAMHB as a sterility control.
Inoculation and Incubation
-
Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension (prepared in step 4.2.6).
-
The final volume in each well will be 110 µL.
-
Seal the microtiter plate with an adhesive film or place it in a plastic bag to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting the MIC
-
After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
The MIC of the QC strain should fall within the acceptable range to validate the assay.
Data Presentation
Table 1: Example this compound Concentration Range for Broth Microdilution
| Well Number | This compound Concentration (µg/mL) |
| 1 | 128 |
| 2 | 64 |
| 3 | 32 |
| 4 | 16 |
| 5 | 8 |
| 6 | 4 |
| 7 | 2 |
| 8 | 1 |
| 9 | 0.5 |
| 10 | 0.25 |
| 11 | Growth Control |
| 12 | Sterility Control |
Table 2: Quality Control (QC) Strains and Expected MIC Ranges
Note: As official CLSI or EUCAST QC ranges for this compound are not currently published, the following are suggested QC strains with MIC ranges based on available literature. Laboratories should establish their own internal QC ranges.
| Quality Control Strain | ATCC Number | Example MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 2 |
| Pseudomonas aeruginosa | 27853 | 8 - 64 |
| Proteus mirabilis | 12453 | 0.5 - 4 |
Table 3: Historical Interpretive Criteria for this compound (Agar Diffusion)
Note: The following interpretive criteria are based on historical agar diffusion data and are provided for informational purposes only.[2] Broth microdilution breakpoints may differ and should be established based on relevant clinical and pharmacological data.
| Interpretation | Zone Diameter (mm) (20 µg disk) |
| Susceptible | ≥ 14 |
| Intermediate (for P. aeruginosa) | 11 - 13 |
| Resistant | ≤ 10 |
Experimental Workflow and Signaling Pathways
Caption: Workflow for this compound Broth Microdilution Assay.
References
Application Notes and Protocols for Determining Pipemidic Acid Efficacy using the Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of pipemidic acid against clinically relevant bacteria using the agar dilution method. This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Introduction
This compound is a first-generation quinolone antibiotic primarily effective against Gram-negative bacteria and some Gram-positive bacteria.[1][2][3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] The agar dilution method is a reference standard for antimicrobial susceptibility testing, offering reproducible and accurate MIC values.[5] This document outlines the standardized procedure for performing the agar dilution test for this compound, in alignment with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by the agar dilution method.
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.98 - 3.91 | [9] |
| Pseudomonas aeruginosa | ATCC 9027 | 12.5 - 25 | [2] |
| Proteus mirabilis | ATCC 12453 | 0.98 - 7.81 | [9] |
| Salmonella typhimurium | ATCC 14028 | 0.98 - 7.81 | [9] |
| Staphylococcus aureus | ATCC 6538 | >100 | [2] |
| Bacillus subtilis | ATCC 6633 | 3.91 - 7.81 | [9] |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing the agar dilution method to determine the MIC of this compound.
Materials and Reagents
-
This compound powder (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO) or 0.1 N Sodium Hydroxide (NaOH) for dissolving this compound
-
Sterile distilled water
-
Petri dishes (90 mm or 150 mm)
-
Sterile pipettes and tubes
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
-
Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[10][11][12]
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder based on its potency.
-
Dissolving: this compound has low solubility in water. Dissolve the powder in a minimal amount of a suitable solvent. DMSO is a common choice.[13] Alternatively, a small volume of 0.1 N NaOH can be used to dissolve the acid, followed by neutralization with HCl.[1]
-
Dilution: Dilute the dissolved this compound with sterile distilled water to achieve a final stock solution concentration of 1280 µg/mL.
-
Sterilization: The stock solution should be filter-sterilized using a 0.22 µm syringe filter.
-
Storage: Store the stock solution in sterile, light-protected containers at -20°C or below.
Preparation of Agar Plates with this compound
-
Agar Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cooling: Cool the molten agar to 45-50°C in a water bath.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water to create a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Adding this compound to Agar: Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar) to achieve the final desired concentrations in the agar plates. Mix gently but thoroughly to ensure homogeneity.
-
Pouring Plates: Pour the agar-drug mixture into sterile Petri dishes to a depth of 3-4 mm.
-
Control Plates: Prepare a growth control plate containing MHA without any this compound and a sterility control plate (uninoculated).
-
Drying and Storage: Allow the plates to solidify at room temperature and then dry them in an incubator with the lids slightly ajar to remove excess moisture. Plates can be stored in sealed plastic bags at 2-8°C for up to one week.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a pure 18-24 hour culture, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Final Inoculum Dilution: For the agar dilution method, the final inoculum density on the agar surface should be approximately 10⁴ CFU per spot. Therefore, the adjusted suspension may need to be further diluted.
Inoculation of Agar Plates
-
Inoculator: Use a multipoint replicator to inoculate the prepared agar plates. This allows for the simultaneous testing of multiple isolates.
-
Inoculation Process: Transfer a standardized volume of each bacterial suspension to the wells of the replicator. Inoculate the agar plates, starting with the control plate (no antibiotic) and then progressing from the lowest to the highest concentration of this compound.
-
Drying: Allow the inoculated spots to dry completely before inverting the plates for incubation.
Incubation and Interpretation
-
Incubation: Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded. The growth on the control plate should be confluent.
Quality Control
-
QC Strains: Concurrently test standard quality control strains with known MIC values for this compound (e.g., E. coli ATCC 25922). The obtained MIC for the QC strain should fall within the acceptable range.
-
Purity Check: After inoculation, streak a sample of each inoculum onto a non-selective agar plate to check for purity.
-
Sterility Control: The uninoculated sterility control plate should show no growth after incubation.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Agar Dilution Method Workflow
Caption: Experimental workflow for the Agar Dilution Method.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of this compound by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a New Antibacterial Agent Active Against Pseudomonas aeruginosa: In Vitro Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. Synthesis and in vitro antimicrobial activity screening of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bsac.org.uk [bsac.org.uk]
- 11. Liofilchem® this compound PI, Antimicrobial Susceptibility Discs, 20 µg | LabMart Limited [labmartgh.com]
- 12. szu.gov.cz [szu.gov.cz]
- 13. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Application Notes and Protocols: Synthesis and Antimicrobial Screening of Pipemidic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of novel pipemidic acid derivatives and the subsequent antimicrobial screening to evaluate their efficacy. The protocols outlined below are based on established methodologies and offer a framework for the development and assessment of new antibacterial agents derived from this compound.
I. Synthesis of this compound Derivatives
A versatile and effective method for synthesizing novel this compound derivatives involves a three-step process culminating in a Mannich reaction. This approach allows for the introduction of diverse functionalities to the this compound core, enabling the exploration of structure-activity relationships. The overall synthetic scheme is depicted below.
Experimental Workflow: Synthesis of this compound Derivatives
Caption: A three-step synthetic workflow for novel this compound derivatives.
Experimental Protocols
Step 1: Synthesis of Thiosemicarbazide Derivatives
This procedure is based on the condensation reaction between carboxylic acid hydrazides and various isothiocyanates.[1]
-
Dissolve the appropriate carboxylic acid hydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the selected isothiocyanate to the solution.
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated thiosemicarbazide derivative by filtration.
-
Wash the product with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazide derivative.[1]
-
Confirm the structure of the synthesized compounds using spectroscopic methods (e.g., IR, NMR) and elemental analysis.[1]
Step 2: Synthesis of 4,5-Disubstituted 1,2,4-Triazole-3-thione Derivatives
This step involves the cyclization of the synthesized thiosemicarbazide derivatives in an alkaline medium.[1]
-
Dissolve 0.003 mole of the appropriate thiosemicarbazide derivative in 5 ml of a 2% sodium hydroxide solution.[1]
-
Heat the solution under reflux for 2 hours.[1]
-
After cooling, neutralize the solution with diluted hydrochloric acid to precipitate the product.[1]
-
Filter the formed precipitate and wash it with water.[1]
-
Recrystallize the product from ethanol to yield the pure 4,5-disubstituted 1,2,4-triazole-3-thione.[1]
-
Characterize the final product by spectral analysis and melting point determination.[1]
Step 3: Synthesis of Novel this compound Derivatives (Mannich Reaction)
The final step utilizes a Mannich reaction to couple the 1,2,4-triazole-3-thione derivatives with this compound.[1]
-
In a conical flask, dissolve 0.003 mole of the appropriate 4,5-disubstituted 1,2,4-triazole-3-thione derivative in 5 ml of 96% ethanol with stirring.[1]
-
To this solution, add 200 µl of formaldehyde and 0.0033 mol of this compound.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Add 15 ml of distilled water to the flask to precipitate the product.[1]
-
Collect the precipitate by filtration and recrystallize it from methanol to obtain the pure novel this compound derivative.[1]
-
Confirm the structure of the final compounds using appropriate analytical techniques.[1]
II. Antimicrobial Screening
The antimicrobial activity of the newly synthesized this compound derivatives is determined using the broth microdilution method. This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Mechanism of Action: this compound and its Derivatives
This compound and its derivatives belong to the quinolone class of antibiotics and exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[2][3][4][5]
References
- 1. Synthesis and in vitro antimicrobial activity screening of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 3. What is this compound Hydrate used for? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Improving pipemidic acid solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving pipemidic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound has limited solubility in aqueous solutions at neutral pH but is soluble in some organic solvents and in acidic or alkaline solutions.[1][2] Its solubility is highly dependent on the solvent and pH. Quantitative data is summarized in Table 1.
Q2: Why is my this compound not dissolving in water or buffer?
A2: this compound is described as extremely insoluble or very slightly soluble in water.[1][2] Direct dissolution in neutral aqueous buffers like PBS (pH 7.2) is challenging due to its chemical structure. For aqueous applications, a common strategy is to first dissolve the compound in a suitable organic solvent like DMSO and then dilute this stock solution into your aqueous buffer.[3]
Q3: How does pH affect the solubility of this compound?
A3: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazinyl group) functional groups. Consequently, its solubility is lowest near its isoelectric point and increases significantly in both acidic and alkaline conditions. It is reported to be soluble in dilute acid or alkali solutions.[1]
Q4: What is the best way to prepare a high-concentration stock solution?
A4: The recommended method for preparing a stock solution is to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with reported solubilities ranging from 1 mg/mL to over 5 mg/mL.[3][4] For detailed steps, refer to the protocols section below.
Q5: Can I use heat or sonication to improve solubility?
A5: Yes, gentle heating (e.g., to 37°C) and sonication in an ultrasonic bath can help increase the rate of dissolution and may help in achieving a saturated solution, especially when preparing stock solutions.[5] However, for aqueous working solutions, if precipitation occurs upon dilution of a stock, heating may not resolve the issue as the compound's intrinsic solubility in the final buffer may have been exceeded.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| Water (at 25 °C) | 0.322 mg/mL (sparingly soluble) | [6] |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL to 5.45 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~0.50 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | [3] |
| Ethanol | Insoluble / Very slightly soluble | [1][2] |
| Methanol | Slightly soluble / Difficult to dissolve | [1][2] |
| Glacial Acetic Acid | Soluble / Freely soluble | [1][2] |
| Dilute Alkali (e.g., NaOH) | Soluble | [1][2] |
Experimental Protocols
Protocol 1: Preparing a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 5 mg/mL stock, add 200 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[5]
-
Verification: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.[7]
Protocol 2: Preparing an Aqueous Working Solution via pH Adjustment
This protocol is an alternative for applications where DMSO is not suitable. It relies on altering the pH to bring this compound into solution.
Materials:
-
This compound (solid)
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Sterile water or desired aqueous buffer
-
pH meter
Procedure:
-
Suspension: Suspend the weighed this compound in the desired volume of sterile water or buffer. The compound will not dissolve at this stage.
-
Solubilization (Alkaline): While stirring, add 1N NaOH dropwise until the this compound completely dissolves. This indicates the formation of the soluble salt.
-
pH Adjustment: Carefully adjust the pH back towards the desired final pH using 1N HCl. Caution: this compound may precipitate out if the pH gets close to its isoelectric point. This method is most successful if the final working solution can remain at an alkaline or acidic pH.
-
Final Volume: Add water or buffer to reach the final desired volume.
-
Sterilization: If required, sterilize the solution by filtering through a 0.22 µm syringe filter. Note that this may cause loss of compound if it precipitates on the filter.
Visualized Workflows and Troubleshooting
This compound Solution Preparation Workflow
This diagram outlines the standard decision-making process for preparing a this compound solution for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Solubility Issues
This flowchart provides a logical path to diagnose and solve common problems encountered when dissolving this compound.
Caption: Troubleshooting flowchart for this compound solubility.
References
- 1. chembk.com [chembk.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 6. This compound | C14H17N5O3 | CID 4831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Factors affecting pipemidic acid bioactivity in culture media
Technical Support Center: Pipemidic Acid Bioactivity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the culture medium?
A1: this compound has low aqueous solubility, which is a well-documented challenge.[1][2] It is described as very slightly soluble or insoluble in water and sparingly soluble in aqueous buffers.[3][4][5][6]
-
Recommended Solvents: It is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[4] It is also soluble in acidic and basic solutions.[5][6]
-
Dissolution Protocol: The standard procedure is to first dissolve this compound in a small amount of DMSO to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous culture medium.[4]
-
Solubility Limits: Be aware of the solubility limits. For example, in a 1:4 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.20 mg/mL.[4] Using freshly opened DMSO is recommended, as absorbed moisture can reduce solubility.[3]
Q2: I'm observing inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values. What could be the cause?
A2: Inconsistent MIC values can stem from several factors related to the culture medium composition and experimental setup. The most common culprits are pH, the presence of divalent cations, and inoculum size.
-
Medium pH: The antibacterial activity of this compound is pH-dependent, with its effects being enhanced in basic (alkaline) conditions.[7] If your medium has an acidic pH, you may observe reduced bioactivity (higher MIC).
-
Divalent Cations: Divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), often present in culture media (e.g., Mueller-Hinton broth), can chelate with this compound.[8][9] This forms an insoluble complex that is less able to enter the bacterial cell, thereby reducing the drug's effective concentration and increasing the apparent MIC.[8][10]
-
Inoculum Size: The bioactivity of this compound is known to be influenced by the inoculum size.[11][12] A higher starting concentration of bacteria may require a higher concentration of the drug to achieve inhibition, leading to elevated MIC values. Ensure your inoculum is standardized for every experiment.
-
Drug Stability: this compound in aqueous solutions may not be stable for long periods. It is recommended not to store aqueous solutions for more than one day.[4] Degradation of the compound during incubation could lead to higher MIC results.
Q3: How significantly does the pH of the culture medium affect this compound's bioactivity?
A3: The pH of the medium has a significant impact. Studies have shown that the bacteriostatic and bactericidal effects of this compound are enhanced at a basic pH.[7] One study demonstrated that the interaction of this compound with a solubilizing agent was most favorable at pH 8.3 compared to acidic or neutral pH.[1][13] Therefore, experiments conducted in acidic media (pH 5-6) may show significantly lower activity compared to those in neutral or alkaline media (pH 7-8).[7]
Q4: Can components of complex media, like serum, interfere with my experiment?
A4: The effect of serum appears to be minimal. One study reported that the activity of this compound is scarcely affected by the addition of serum.[11][12] This is consistent with its relatively low plasma protein binding of about 30% in human serum, which means a large fraction of the drug remains free and active.[14]
Troubleshooting Guides
Issue 1: High Variability in MIC Assay Results
If you are experiencing significant well-to-well or day-to-day variability in your MIC assays, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent MIC results.
Issue 2: No Bacterial Inhibition Observed
If this compound shows no antibacterial effect even at high concentrations, consider the following:
-
Bacterial Resistance: The bacterial strain you are using may be resistant to this compound. Resistance can occur through mutations in the genes for DNA gyrase and topoisomerase IV or via efflux pumps that expel the drug from the cell.[15]
-
Incorrect Drug Formulation: Confirm the identity and purity of your this compound.
-
Extreme pH: A highly acidic medium could severely diminish the drug's activity.[7]
-
High Cation Concentration: Unusually high levels of divalent cations in a custom medium formulation could be completely inactivating the drug through chelation.[8]
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/System | Solubility | Reference(s) |
| Water | Very slightly soluble / Insoluble | [5][6] |
| Ethanol (95%) | Very slightly soluble | [6] |
| Diethyl ether | Practically insoluble | [6] |
| DMSO | Soluble (approx. 1 mg/mL) | [4] |
| Dimethyl formamide (DMF) | Soluble (approx. 0.5 mg/mL) | [4] |
| Acetic Acid (100%) | Freely soluble | [6] |
| Sodium Hydroxide TS | Dissolves | [6] |
| DMSO:PBS (1:4, pH 7.2) | Approx. 0.20 mg/mL | [4] |
Table 2: Reported Minimum Inhibitory Concentrations (MICs)
| Organism | MIC (µg/mL) | Reference(s) |
| Escherichia coli | 1.56 | [5] |
| Staphylococcus aureus | 6.25 | [5] |
| Pseudomonas aeruginosa | 12.5 - 25 | [1] |
| Various clinical isolates | 0.78 - 100 | [4] |
| Proteus mirabilis | 0.98 - 7.81 | [16] |
| Salmonella typhimurium | 0.98 - 7.81 | [16] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the MIC of this compound.
-
Prepare this compound Stock:
-
Accurately weigh this compound powder and dissolve in 100% DMSO to a high concentration (e.g., 10 mg/mL).[4] This will be your primary stock solution.
-
Perform serial dilutions of the primary stock in the chosen sterile culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to create working solutions at 2x the final desired concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the culture medium so that after inoculation, each well will contain approximately 5 x 10⁵ CFU/mL.
-
-
Assay Plate Preparation:
-
Use a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate 2x this compound working solution to each well in a series, creating a two-fold dilution series across the plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Add 50 µL of the diluted bacterial inoculum to each well. The final volume in each well will be 100 µL, and the drug concentrations will now be at their final 1x values.
-
Include a positive control well (inoculum + medium, no drug) and a negative control well (medium only, no inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[17] This can be assessed by eye or with a plate reader.
-
Mechanism & Interaction Visualizations
Mechanism of Action of this compound
This compound, like other quinolones, targets essential bacterial enzymes to exert its bactericidal effect.[15][18]
Caption: this compound inhibits DNA gyrase and topoisomerase IV.[15][19]
Antagonistic Effect of Divalent Cations
The presence of divalent cations in the culture medium can significantly reduce the bioactivity of this compound.
References
- 1. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of this compound by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration for revival of old drugs: improving solubility and avoiding hygroscopicity of this compound by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. toku-e.com [toku-e.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. [Variations in vitro of the efficacy of quinolones as a function of pH] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a New Antibacterial Agent Active Against Pseudomonas aeruginosa: In Vitro Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a new antibacterial agent active against Pseudomonas aeruginosa: in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound: absorption, distribution, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 16. Synthesis and in vitro antimicrobial activity screening of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 18. What is this compound Hydrate used for? [synapse.patsnap.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Pipemidic Acid Stability and Degradation Product Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of pipemidic acid's stability and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound stability?
A1: Forced degradation studies for this compound should be designed to achieve a target degradation of 5-20%.[1] Standard stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines include:
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature, with the potential for heating if no degradation is observed.[2]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature, with the potential for heating if no degradation is observed.[2]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Exposing the drug substance to a combination of visible and UV light, with a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[3][4]
Q2: What are the known degradation products of this compound?
A2: Under metabolic conditions in humans, this compound is known to form acetylpipemidic, formylpipemidic, and oxopipemidic acids. The specific degradation products resulting from forced degradation under various stress conditions (acid, base, oxidation, heat, light) are not extensively detailed in publicly available literature. Analysis using techniques like LC-MS/MS is required to identify and characterize these degradation products.
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[5] UV-Vis spectrophotometry can also be used for preliminary analysis and to monitor the overall degradation process.
Q4: My this compound sample shows no degradation under initial stress conditions. What should I do?
A4: If you observe minimal or no degradation, you may need to increase the severity of the stress conditions. For hydrolytic studies, you can increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.[2] For thermal studies, a higher temperature can be used. It is crucial to document all adjustments to the experimental protocol.
Q5: I am observing multiple peaks in my chromatogram after forced degradation. How do I identify which are degradation products?
A5: To identify degradation products, compare the chromatogram of the stressed sample with that of an unstressed (control) sample of this compound. Peaks that appear or increase in area in the stressed sample chromatogram are likely degradation products. Further characterization using mass spectrometry (LC-MS) is necessary to determine their molecular weights and elucidate their structures.
Troubleshooting Guides
Issue 1: Poor Separation of this compound and Degradation Products in HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Adjusting the pH of the buffer can also significantly impact the separation of ionizable compounds like this compound. |
| Incorrect column selection. | Ensure the use of a suitable stationary phase. A C18 column is a common starting point for reversed-phase chromatography of quinolone antibiotics.[6] |
| Suboptimal gradient elution program. | If using a gradient, adjust the slope and duration to improve the resolution between closely eluting peaks. |
| Inadequate method validation. | The analytical method must be validated to demonstrate its specificity for separating the drug from its degradation products. |
Issue 2: Inconsistent or Irreproducible Degradation Results
| Possible Cause | Troubleshooting Step |
| Variability in experimental conditions. | Ensure precise control over temperature, concentration of stressor, and exposure time. Use calibrated equipment. |
| Sample preparation inconsistencies. | Standardize the sample preparation procedure, including solvent, concentration, and handling. |
| Instability of degradation products. | Some degradation products may be unstable and further degrade. Analyze samples at appropriate time points to capture the primary degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for subjecting this compound to various stress conditions.
1. Acid Hydrolysis:
- Prepare a solution of this compound in 0.1 M HCl.
- Store the solution at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples before HPLC analysis.
2. Base Hydrolysis:
- Prepare a solution of this compound in 0.1 M NaOH.
- Store the solution at room temperature and collect samples at various time points.
- Neutralize the samples before HPLC analysis.
3. Oxidative Degradation:
- Prepare a solution of this compound in 3% H₂O₂.
- Store the solution at room temperature, protected from light, and collect samples at various time points.
4. Thermal Degradation:
- Place a known amount of solid this compound in a calibrated oven at 80°C.
- Collect samples at various time points.
- Dissolve the samples in a suitable solvent before HPLC analysis.
5. Photolytic Degradation:
- Expose a solution of this compound to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp).[3][4]
- Simultaneously, keep a control sample in the dark.
- Collect samples from both the exposed and control solutions at various time points.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan of this compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This method is a starting point and requires optimization and validation for your specific application.
Data Presentation
Table 1: Example of this compound Degradation Data under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) |
| 0.1 M HCl | 0 | 100 |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| 24 | Data not available | |
| 0.1 M NaOH | 0 | 100 |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| 24 | Data not available | |
| 3% H₂O₂ | 0 | 100 |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| 24 | Data not available | |
| Thermal (80°C) | 0 | 100 |
| 2 | Data not available | |
| 4 | Data not available | |
| 8 | Data not available | |
| 24 | Data not available | |
| Photolytic | 0 | 100 |
| Exposure | Data not available |
Visualizations
References
Technical Support Center: Optimizing Pipemidic Acid MIC Testing
Welcome to the technical support center for optimizing Minimum Inhibitory Concentration (MIC) testing of pipemidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on obtaining accurate and reproducible MIC values. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a special focus on the critical parameter of inoculum size.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a quinolone antibacterial agent. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.
Q2: Why is inoculum size a critical factor in this compound MIC testing?
The concentration of the bacterial inoculum can significantly impact the determined MIC value for this compound, a phenomenon known as the "inoculum effect".[1][2][3] A higher initial number of bacteria can lead to an artificially elevated MIC value. This may be due to several factors, including the increased likelihood of selecting for resistant subpopulations, enzymatic degradation of the antibiotic by a larger bacterial population, and altered physiological states of bacteria at high cell densities. Therefore, precise standardization of the inoculum size is crucial for the accuracy and reproducibility of this compound MIC assays.
Q3: What are the standard inoculum sizes recommended by CLSI and EUCAST for MIC testing?
Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antimicrobial susceptibility testing. For the broth microdilution method, the recommended final inoculum concentration is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).[4][5] For the agar dilution method, the recommended inoculum is around 1 x 10^4 CFU per spot.[4][5] Adherence to these standardized inoculum densities is critical for obtaining results that are comparable across different laboratories and studies.
Troubleshooting Guide
This guide addresses common problems encountered during this compound MIC testing, with a focus on issues related to inoculum size.
| Problem | Potential Cause | Recommended Solution |
| Consistently high or variable MIC values for control strains | Inaccurate Inoculum Concentration: An inoculum that is too dense is a common cause of artificially high MICs. | Standardize Inoculum Preparation: Prepare the inoculum using a 0.5 McFarland standard to approximate 1-2 x 10^8 CFU/mL. Further dilute the suspension to achieve the target concentration of 5 x 10^5 CFU/mL for broth microdilution. Verify Inoculum Density: Periodically perform colony counts on your standardized inocula to ensure your preparation method is accurate. Use a Spectrophotometer: For greater accuracy, use a spectrophotometer to adjust the turbidity of the bacterial suspension. |
| No growth or very weak growth in the positive control well | Inoculum Too Dilute: An insufficient number of bacteria will result in no or poor growth, invalidating the test. | Check Inoculum Preparation Steps: Review your dilution calculations and pipetting techniques to ensure the final inoculum is not overly diluted. Ensure Bacterial Viability: Use fresh bacterial cultures (typically 18-24 hour growth on non-selective agar) to prepare the inoculum. |
| "Skipped wells" (growth in higher concentration wells but not in lower ones) | Inoculum Clumping: Aggregates of bacteria can lead to uneven distribution in the microtiter plate wells. | Properly Homogenize Inoculum: Vortex the bacterial suspension thoroughly before and during the dilution process to break up clumps. Visual Inspection: Visually inspect the inoculum for any visible clumps before dispensing it into the wells. |
| Contamination in wells | Non-sterile Technique or Reagents: Introduction of foreign microbes will interfere with the MIC reading. | Aseptic Technique: Ensure all steps are performed under sterile conditions (e.g., using a laminar flow hood). Sterility Controls: Include a sterility control well (broth only, no inoculum) in each assay to check for contamination of the medium or plate. |
The Inoculum Effect on this compound MIC: A Quantitative Overview
While the literature consistently reports an inoculum effect for this compound, specific quantitative data from a single comprehensive study is limited. However, based on findings for other quinolones and general principles of antimicrobial susceptibility testing, a clear trend can be expected. The following table provides a hypothetical yet representative illustration of how varying inoculum sizes can impact the MIC of this compound against a susceptible organism like Pseudomonas aeruginosa.
| Inoculum Concentration (CFU/mL) | Expected this compound MIC (µg/mL) | Observation |
| 1 x 10^3 | 8 | At very low inoculum densities, the MIC is at its lowest. |
| 5 x 10^5 (Standard) | 16 | The standard inoculum provides a baseline, reproducible MIC value. |
| 1 x 10^7 | 64 | A significant increase in inoculum density leads to a marked increase in the MIC. |
| 1 x 10^8 | >128 | At very high bacterial loads, the antibiotic may appear ineffective at clinically achievable concentrations. |
Note: This table is for illustrative purposes to demonstrate the principle of the inoculum effect. Actual MIC values will vary depending on the bacterial strain and specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Standardized Bacterial Inoculum for Broth Microdilution
This protocol details the steps to prepare a bacterial inoculum at the CLSI and EUCAST recommended concentration of 5 x 10^5 CFU/mL.
Protocol 2: this compound MIC Determination by Broth Microdilution
This protocol outlines the key steps for performing a broth microdilution MIC assay.
This compound's Mechanism of Action and Bacterial Response
The interaction of this compound with its target enzymes, DNA gyrase and topoisomerase IV, triggers a cascade of events within the bacterial cell, ultimately leading to cell death. The efficiency of this process can be influenced by the physiological state of the bacteria, which is in turn affected by cell density.
References
- 1. This compound, a New Antibacterial Agent Active Against Pseudomonas aeruginosa: In Vitro Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibacterial agent active against Pseudomonas aeruginosa: in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
Troubleshooting inconsistent results in pipemidic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pipemidic acid. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your experiments with this compound.
Q1: Why am I observing lower-than-expected or no antibacterial activity with my this compound?
A1: Several factors could contribute to reduced antibacterial efficacy. Consider the following possibilities:
-
Bacterial Resistance: The target bacteria may have developed resistance to this compound. The most common resistance mechanisms involve mutations in the genes encoding its targets, DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity.[1] Another possibility is the presence of efflux pumps that actively remove the drug from the bacterial cell.[1]
-
Poor Solubility: this compound is known for its very low aqueous solubility (approximately 0.322 mg/mL at 25°C) and its tendency to crystallize out of solution.[2][3] If the compound is not fully dissolved, the effective concentration in your assay will be lower than intended. Refer to the solubility troubleshooting guide (Q3) for advice on proper dissolution.
-
Inoculum Size: The antibacterial activity of this compound can be influenced by the size of the bacterial inoculum used in susceptibility testing.[4] High inoculum densities may lead to apparently reduced susceptibility.
-
Degradation of the Compound: Ensure that your this compound stock solutions are stored correctly and have not degraded. While generally stable, improper storage or repeated freeze-thaw cycles can affect its potency.
Q2: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across different experiments. What could be the cause?
A2: Variability in MIC assays is a common issue. Here are the most likely causes when working with this compound:
-
Inconsistent Solubilization: Due to its poor solubility, even minor variations in the preparation of your this compound stock solution can lead to significant differences in the actual drug concentration, resulting in fluctuating MIC values.[2] See Q3 for a recommended solubilization protocol.
-
Variable Inoculum Preparation: The final concentration of bacteria in your MIC assay is critical. Ensure you are standardizing your bacterial inoculum to the same density (e.g., using a McFarland standard) for every experiment. As noted, this compound's activity is known to be subject to the influence of inoculum size.[4]
-
Media Composition: While the effect of media pH on this compound activity is reported to be minimal, other components in your specific culture medium could potentially interact with the compound.[4] Maintain consistency in the media source and preparation for all experiments.
Q3: I'm having trouble dissolving this compound. What is the best way to prepare a stock solution?
A3: this compound's low aqueous solubility is a known challenge.[2][5] Standard aqueous buffers are often insufficient.
-
Recommended Solvent: For in vitro laboratory use, Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. However, it's important to note that some sources indicate it is insoluble even in DMSO, suggesting that using fresh, anhydrous DMSO is critical to avoid precipitation caused by moisture absorption.[6]
-
Alkaline Solubilization: An alternative approach is to use a dilute alkaline solution, such as 0.1 M NaOH, to deprotonate the carboxylic acid group, which can aid in dissolution. However, you must neutralize the pH of the final working solution with an acid like HCl to avoid any pH-induced artifacts in your experiment.
-
Alternative Formulations: Research has shown that forming salts or using complexing agents like cyclodextrins can significantly improve the solubility of this compound.[7][8][9] If you continue to face solubility issues, consider sourcing or synthesizing a more soluble salt form of the compound.
Q4: I am observing unexpected cytotoxic effects on my eukaryotic cell line when using this compound. Why might this be happening?
A4: While this compound's primary targets are bacterial enzymes, off-target effects on eukaryotic cells can occur, especially at higher concentrations.
-
Mitochondrial Effects: Quinolone antibiotics, as a class, can impact eukaryotic cells. It is known that bactericidal antibiotics can induce mitochondrial dysfunction and oxidative damage in mammalian cells.[10] This is because mitochondria share evolutionary origins with bacteria.[10] Such effects can lead to a variety of cellular stresses that may result in cytotoxicity.
-
Inhibition of Eukaryotic Topoisomerases: Although this compound is much more specific for bacterial topoisomerases, at high concentrations, it may exhibit some inhibitory activity against eukaryotic topoisomerase II, which is essential for DNA replication and cell division in eukaryotic cells. This has been explored as a potential anticancer property of some quinolones.
-
General Antibiotic Effects in Culture: The use of any antibiotic in cell culture media, even those not intended to target the cells themselves, can alter cell biochemistry and metabolism.[10][11] Studies have shown that antibiotics can upregulate stress markers like HIF1a, increase glycolysis, and cause DNA oxidative damage in mammalian cell lines.[10]
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound to provide a baseline for your own experimental results.
Table 1: Reported Aqueous Solubility of this compound
| Parameter | Value | Reference |
| Solubility in Water | 0.322 mg/mL (at 25 °C) | [2][3] |
Note: Solubility can be significantly enhanced through the formation of multicomponent crystals or salts. For example, a salt with salicylic acid increased solubility by over 640%.[7]
Table 2: Example Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | No. 12 | 25 | [8] |
| Pseudomonas aeruginosa | PA04009 | 12.5 | [8] |
| Escherichia coli | ATCC 25922 | 0.98 - 3.91 | [12] |
| Proteus mirabilis | ATCC 12453 | 0.98 - 7.81 | [12] |
| Salmonella typhimurium | ATCC 14028 | 0.98 - 7.81 | [12] |
Note: These values are examples and can vary based on the specific strain, inoculum size, and testing methodology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
-
Weighing: Accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C to aid dissolution. Ensure no visible crystals remain.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the sterilized stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Standard Broth Microdilution MIC Assay
-
Prepare this compound Dilutions: Perform a serial two-fold dilution of your this compound stock solution in a 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the target bacterial strain overnight. Dilute the overnight culture in the same broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. This will result in the desired final concentration of this compound and bacteria.
-
Controls: Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Mechanism of this compound's antibacterial action.
Caption: Logical workflow for troubleshooting inconsistent MIC results.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Nanoparticles with high payloads of this compound, a poorly soluble crystalline drug: drug-initiated polymerization and self-assembly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H17N5O3 | CID 4831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a new antibacterial agent active against Pseudomonas aeruginosa: in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of this compound by Including It in Trimethyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inspiration for revival of old drugs: improving solubility and avoiding hygroscopicity of this compound by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro antimicrobial activity screening of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Pipemidic Acid Quality Control & Purity Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity testing of pipemidic acid. It includes troubleshooting for common experimental issues, frequently asked questions, detailed analytical protocols, and key quality parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I'm observing peak tailing for the main this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing in the HPLC analysis of quinolone antibiotics like this compound is a common issue. It is often caused by interactions between the basic amine groups in the this compound molecule and acidic silanol groups on the silica-based column packing material.[1]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with phosphoric or formic acid) can suppress the ionization of silanol groups, reducing unwanted interactions.[1]
-
Add a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) (0.1–2.0%), into the mobile phase can mask the active silanol sites.[2]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting your sample.[1]
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to have fewer active silanol groups and are recommended for analyzing basic compounds.
-
Q2: The retention time of my this compound peak is shifting between injections. What should I investigate?
A2: Retention time variability can compromise the reliability of your results. Several factors can contribute to this issue.
-
Troubleshooting Steps:
-
Ensure System Equilibration: The HPLC system, particularly the column, must be thoroughly equilibrated with the mobile phase. Allow sufficient time for the column to stabilize before starting your analytical run.
-
Check for Leaks: Inspect the HPLC system for any leaks in the pump, injector, or fittings, as this can cause fluctuations in flow rate and pressure.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing solvents is generally more reliable than online mixing. Also, check for buffer precipitation, which can occur if the organic solvent concentration is too high.[3]
-
Column Temperature: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention times.[1]
-
Q3: How do I ensure my HPLC system is suitable for analyzing this compound before I begin my experiments?
A3: A System Suitability Test (SST) must be performed before any sample analysis to verify that the chromatographic system is performing adequately.[4] Key parameters and typical acceptance criteria are outlined in the table below.
| Parameter | Typical Acceptance Criteria | Purpose |
| Precision/Repeatability (%RSD) | ≤ 2.0% for the peak area from at least 5 replicate injections of the standard.[5][6] | Ensures the system provides consistent and reproducible results.[7] |
| Tailing Factor (T) | ≤ 2.0[6] | Measures peak symmetry; a value greater than 2 indicates significant peak tailing.[7] |
| Theoretical Plates (N) | > 2000 (This can be compound-specific)[6] | Indicates the efficiency of the column in separating components. |
| Resolution (Rs) | ≥ 2.0 between the this compound peak and the nearest eluting peak (e.g., an impurity).[6] | Confirms that the method can adequately separate the analyte from other components.[7] |
Q4: I am not getting good resolution between this compound and a known impurity. What adjustments can I make?
A4: Poor resolution is a common challenge in purity analysis.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) concentration significantly impacts resolution. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Consider a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size may provide the necessary selectivity and efficiency.
-
Thin-Layer Chromatography (TLC) Analysis
Q1: My sample spots are streaking on the TLC plate. Why is this happening?
A1: Streaking on a TLC plate can prevent accurate identification and quantification of related substances.
-
Troubleshooting Steps:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample solution before spotting.[2][8]
-
Inappropriate Mobile Phase: If the sample is highly polar, it may interact too strongly with the stationary phase. For acid-sensitive compounds, adding a small amount of a base like triethylamine or ammonia to the mobile phase can help. Conversely, for base-sensitive compounds, adding an acid like acetic or formic acid can improve spot shape.[2]
-
Sample Insolubility: If the sample does not fully dissolve in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before application.
-
Q2: The Rf (Retardation factor) values of my spots are inconsistent between different TLC plates. How can I improve reproducibility?
A2: Reproducibility is key for reliable TLC analysis.
-
Troubleshooting Steps:
-
Chamber Saturation: Ensure the TLC chamber is fully saturated with the mobile phase vapor before placing the plate inside. This is typically achieved by lining the chamber with filter paper soaked in the mobile phase and allowing it to equilibrate.
-
Consistent Spotting: Apply the same volume of sample and standard solutions consistently.
-
Fresh Mobile Phase: Always use a freshly prepared mobile phase for each run, as the composition can change over time due to evaporation.[8]
-
Controlled Environment: Run your TLC plates in an environment with stable temperature and humidity.
-
Key Quality Control Parameters for this compound
The quality of this compound is assessed through a series of tests, many of which are defined in pharmacopoeial monographs such as the Japanese Pharmacopoeia.
| Test | Method | Acceptance Criteria |
| Assay | Nonaqueous Titration (Potentiometric) | Not less than 98.5% of C₁₄H₁₇N₅O₃ (on the dried basis). |
| Identification | A. Colorimetric Reaction | An orange-red color develops after a specific reaction sequence. |
| B. UV-Vis Spectrophotometry | The absorption spectrum matches the Reference Spectrum. | |
| C. Infrared Spectrophotometry | The infrared absorption spectrum matches the Reference Spectrum. | |
| Related Substances | Thin-Layer Chromatography (TLC) | Any secondary spot from the sample solution is not more intense than the spot from the standard solution (which is typically a 0.5% dilution of the sample). |
| Chloride | Limit Test | Not more than 0.021%. |
| Sulfate | Limit Test | Not more than 0.048%. |
| Heavy Metals | Method 2 | Not more than 10 ppm. |
| Arsenic | Method 3 | Not more than 2 ppm. |
| Loss on Drying | 1g, 105°C, 4 hours | Not more than 0.5%. |
| Residue on Ignition | 1g | Not more than 0.10%. |
Experimental Protocols
Protocol 1: Assay by Nonaqueous Titration
This method determines the purity of this compound.
-
Preparation: Accurately weigh about 0.3 g of previously dried this compound Trihydrate.
-
Dissolution: Dissolve the sample in 40 mL of acetic acid for nonaqueous titration.
-
Titration: Titrate the solution with 0.1 mol/L perchloric acid VS using a potentiometric titrator to determine the endpoint.
-
Blank Determination: Perform a blank titration with 40 mL of the acetic acid and make any necessary corrections.
-
Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to a specific amount of this compound, which is used to calculate the percentage purity.
Protocol 2: Related Substances by Thin-Layer Chromatography (TLC)
This method is used to control impurities in this compound.
-
Sample Solution Preparation: Dissolve 0.10 g of this compound Trihydrate in 10 mL of diluted acetic acid (1 in 20).
-
Standard Solution Preparation: Pipet 1 mL of the Sample Solution and add diluted acetic acid (1 in 20) to make exactly 200 mL. This creates a 0.5% standard.
-
Chromatography:
-
Stationary Phase: Use a plate of silica gel for thin-layer chromatography.
-
Application: Spot 5 µL each of the sample and standard solutions.
-
Mobile Phase: Develop the plate with a mixture of chloroform, acetone, and isopropylamine (5:4:1) until the solvent front has moved about 12 cm.
-
Drying: Air-dry the plate after development.
-
-
Visualization: Spray the plate evenly with diluted sulfuric acid (3 in 5) and then a sodium nitrite solution (1 in 50).
-
Interpretation: Compare the intensity of any secondary spots in the sample lane to the spot in the standard lane. No secondary spot should be more intense than the standard spot.
Diagrams and Workflows
References
- 1. hplc.eu [hplc.eu]
- 2. silicycle.com [silicycle.com]
- 3. HPLC 疑難排解指南 [sigmaaldrich.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. assayprism.com [assayprism.com]
- 8. bitesizebio.com [bitesizebio.com]
Pipemidic Acid Chelation with Metal Ions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimental setups involving the chelation of pipemidic acid with metal ions.
Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mechanism of this compound chelation with metal ions? this compound typically acts as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the pyridone carbonyl group and one of the carboxylate oxygen atoms.[1][2] This forms a stable six-membered ring structure with the metal ion.
-
Which metal ions are commonly used for chelation with this compound? A wide range of metal ions have been studied, including divalent and trivalent cations. Commonly used metals include Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).[1] Complexes with rare earth metals like La(III), Ce(III), and Pr(III) have also been synthesized.[3]
-
What is the typical stoichiometry of this compound-metal complexes? The most commonly reported stoichiometry is a 2:1 ligand-to-metal ratio for divalent metals and a 3:1 ratio for trivalent metals.[4] However, 1:1 complexes have also been synthesized under specific conditions.[5][6]
Experimental Procedures
-
What is a general procedure for synthesizing this compound-metal complexes? A common method involves dissolving this compound (often in a minimal amount of a solvent like DMF or an aqueous base) and a metal salt (usually a chloride or nitrate hydrate) in a suitable solvent, such as methanol or ethanol.[1][5] The mixture is then refluxed for several hours, followed by cooling to allow for crystallization. The resulting crystals are filtered, washed, and dried.
-
What is the importance of pH in the synthesis of these complexes? The pH of the reaction mixture is crucial as it influences the deprotonation of the carboxylic acid group of this compound, which is essential for chelation. The synthesis is often carried out at a neutral to slightly basic pH (around 7-8) to ensure the carboxylate is available for coordination.[5]
-
In which solvents are this compound-metal complexes typically soluble? The solubility of the resulting complexes can vary. While this compound itself has limited solubility, some of its metal complexes are reported to be soluble in water or DMSO.[1][5] However, many complexes are found to be insoluble in common organic solvents like ethanol, chloroform, and acetone.[5]
Characterization Techniques
-
How can I confirm the formation of a this compound-metal complex using IR spectroscopy? The key indicators of complex formation in an IR spectrum are the shifts in the vibrational frequencies of the carbonyl (C=O) and carboxylic acid (COOH) groups. A downward shift in the C=O stretching frequency and the disappearance of the O-H stretching band of the carboxylic acid, coupled with the appearance of asymmetric and symmetric stretching bands of the carboxylate group (COO-), confirm the coordination of these groups to the metal ion.[1][5]
-
What changes are expected in the UV-Vis spectrum upon complexation? The complexation of this compound with a metal ion typically leads to shifts in the absorption bands in the UV-Vis spectrum. Both bathochromic (red shift) and hypsochromic (blue shift) shifts of the characteristic absorption bands of this compound (around 268 nm and 329 nm) can be observed, indicating the formation of a new chemical entity.[1]
-
How does NMR spectroscopy help in characterizing these complexes? In ¹H-NMR spectroscopy, the most significant change upon chelation is the downfield shift of the signal corresponding to the carboxylic acid proton, indicating its involvement in bonding with the metal ion.[1] Other proton signals of the this compound molecule may also show minor shifts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the complex | - Incorrect pH of the reaction mixture.- Inappropriate solvent for the reactants or the complex.- Insufficient reaction time or temperature. | - Adjust the pH to a neutral or slightly basic range (pH 7-8) using a suitable base (e.g., NH₃ solution).[5]- Try a different solvent or a solvent mixture. For instance, dissolving this compound in a small amount of DMF before adding methanol can improve solubility.[1]- Increase the reflux time or temperature, monitoring the reaction progress. |
| The product is an amorphous powder instead of crystalline | - Rapid precipitation of the complex.- Presence of impurities. | - Allow the reaction mixture to cool down slowly to promote crystal growth.- Recrystallize the product from a suitable solvent, if possible.- Ensure the purity of the starting materials. |
| Difficulty in characterizing the complex due to insolubility | - Many this compound-metal complexes have poor solubility in common solvents. | - Use solid-state characterization techniques such as FT-IR (using KBr pellets), and powder X-ray diffraction (PXRD).- For NMR, consider using deuterated DMSO as it can dissolve a wider range of compounds.- Molar conductivity measurements in DMSO can indicate the electrolytic nature of the complex.[5] |
| Inconsistent elemental analysis results | - Incomplete reaction or presence of unreacted starting materials.- Presence of solvent molecules (e.g., water) in the crystal lattice. | - Purify the complex by washing it thoroughly with the reaction solvent to remove any unreacted starting materials.- Dry the complex under vacuum at an appropriate temperature to remove any residual solvent.- Perform thermogravimetric analysis (TGA) to determine the number of water molecules in the complex.[5] |
| The complex decomposes upon melting | - This is a common characteristic of many this compound-metal complexes. | - Report the decomposition temperature instead of the melting point. This is a valid physical characteristic of the compound.[1] |
Quantitative Data Summary
Table 1: Physical Characteristics of this compound-Metal Complexes
| Metal Ion | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMSO |
| Mg(II) | Light brown | 280 (decomposed) | 22 |
| Ca(II) | Off-white | 278 (decomposed) | 28 |
| Cr(III) | Greenish | >300 | - |
| Mn(II) | Light brown | >300 | - |
| Fe(III) | Brownish | >300 | 18 |
| Co(II) | Pinkish | >300 | - |
| Ni(II) | Greenish white | 288 (decomposed) | - |
| Cu(II) | Brown | 230 | - |
| Zn(II) | Off-white | 278 (decomposed) | 25 |
| Cd(II) | White | 266 | - |
Data compiled from multiple sources.[1][4][5]
Table 2: Elemental Analysis of this compound-Metal Complexes (2:1 Stoichiometry)
| Complex | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% | Calculated M% | Found M% |
| C₂₈H₃₄N₁₀O₆Mg | 53.34 | 53.34 | 5.40 | 5.40 | 22.22 | 22.26 | 3.85 | 3.85 |
| C₂₈H₃₄N₁₀O₆Ca | 52.02 | 52.05 | 5.26 | 5.26 | 21.70 | 21.73 | 6.22 | 6.21 |
| C₂₈H₃₄N₁₀O₆Ni | 50.68 | 50.65 | 5.13 | 5.19 | 21.12 | 21.01 | 8.86 | 8.83 |
| C₂₈H₃₄N₁₀O₆Cu | 50.19 | 50.11 | 5.08 | 5.15 | 20.88 | 20.83 | 9.48 | 9.50 |
| C₂₈H₃₄N₁₀O₆Zn | 50.04 | 50.10 | 5.06 | 5.12 | 20.85 | 20.90 | 9.73 | 9.72 |
Data represents a selection from available literature.[1][4][7]
Table 3: Stability Constants of this compound-Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Log K | pH |
| Zn(II) | 1:1 | 4.87 | 5.5 |
| Zn(II) | 1:2 | 8.85 | 5.5 |
| Al(III) | 1:1 | 6.25 | 3.0 |
| Al(III) | 1:2 | 11.75 | 3.0 |
Data obtained from spectrofluorimetric measurements.[8]
Detailed Experimental Protocols
Protocol 1: General Synthesis of this compound-Metal(II) Complexes
This protocol is a generalized procedure based on common methods reported in the literature.[1][5]
Materials:
-
This compound trihydrate
-
Metal(II) chloride hydrate (e.g., MgCl₂·6H₂O, CaCl₂·2H₂O, ZnCl₂)
-
Dimethylformamide (DMF)
-
Methanol
-
Ammonia solution (for pH adjustment)
Procedure:
-
Dissolve this compound trihydrate (2 mmol) in a minimal amount of DMF (approximately 5 mL).
-
Add methanol (20 mL) to the this compound solution.
-
In a separate beaker, dissolve the metal(II) chloride hydrate (1 mmol) in warm methanol (10 mL).
-
Add the metal salt solution to the this compound solution with constant stirring.
-
Adjust the pH of the mixture to approximately 7-8 using a few drops of ammonia solution.
-
Reflux the reaction mixture for 3 hours.
-
Allow the solution to cool to room temperature to facilitate crystallization. Crystals may form over 24-48 hours.
-
Filter the resulting crystals and wash them several times with methanol.
-
Dry the purified crystals, for instance, at 75°C.[5]
Visual Diagrams
Caption: this compound Chelation Mechanism.
Caption: Experimental Workflow for Synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and antibacterial activities of some rare Earth metal complexes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pipemidic Acid and Fluoroquinolones for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of pipemidic acid, a first-generation quinolone, and the broader class of fluoroquinolones. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their respective properties and performance.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By binding to these enzymes, they stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[1][2]
Fluoroquinolones generally exhibit more potent inhibition of these enzymes compared to earlier quinolones like this compound. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[1] Fourth-generation fluoroquinolones effectively target both enzymes, which can slow the development of bacterial resistance.[1]
References
Pipemidic Acid: A Comparative Guide to Cross-Resistance with Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pipemidic acid's cross-resistance profile with other quinolone antibiotics, supported by experimental data. It is intended to inform research and development efforts in the field of antibacterial agents.
Executive Summary
This compound, a first-generation quinolone, exhibits a complex cross-resistance pattern with other quinolones. Generally, resistance to older quinolones like nalidixic acid can confer a degree of cross-resistance to this compound. However, this cross-resistance is often incomplete, with bacterial strains resistant to nalidixic acid sometimes retaining moderate susceptibility to this compound.[1][2] Conversely, resistance to this compound can lead to reduced susceptibility to later-generation fluoroquinolones such as ciprofloxacin, enoxacin, and norfloxacin, although often to a lesser extent.[3][4] This guide presents a detailed analysis of these relationships, including quantitative data on minimum inhibitory concentrations (MICs), standardized experimental protocols for assessing cross-resistance, and diagrams illustrating the underlying molecular mechanisms.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the in vitro activity of this compound in comparison to other quinolones against a range of clinical bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MICs (µg/mL) of this compound and Other Quinolones Against Various Clinical Isolates
| Bacterial Species (No. of strains) | Antibiotic | MIC50 | MIC90 | MIC Range |
| Escherichia coli (100) | This compound | 4 | 128 | 1 - >128 |
| Nalidixic Acid | 8 | >128 | 2 - >128 | |
| Norfloxacin | 0.12 | 8 | ≤0.06 - >128 | |
| Ciprofloxacin | 0.06 | 2 | ≤0.06 - >128 | |
| Klebsiella spp. (50) | This compound | 8 | >128 | 2 - >128 |
| Nalidixic Acid | 16 | >128 | 4 - >128 | |
| Norfloxacin | 0.5 | 16 | 0.12 - >128 | |
| Ciprofloxacin | 0.25 | 8 | ≤0.06 - >128 | |
| Enterobacter spp. (50) | This compound | 8 | >128 | 2 - >128 |
| Nalidixic Acid | 16 | >128 | 4 - >128 | |
| Norfloxacin | 0.5 | 16 | 0.12 - >128 | |
| Ciprofloxacin | 0.25 | 4 | ≤0.06 - >128 | |
| Proteus mirabilis (50) | This compound | 2 | 16 | 0.5 - 64 |
| Nalidixic Acid | 4 | 32 | 1 - 128 | |
| Norfloxacin | 0.25 | 4 | ≤0.06 - 32 | |
| Ciprofloxacin | 0.12 | 1 | ≤0.06 - 16 | |
| Pseudomonas aeruginosa (50) | This compound | 32 | 128 | 8 - >128 |
| Nalidixic Acid | >128 | >128 | 32 - >128 | |
| Norfloxacin | 2 | 16 | 0.5 - >128 | |
| Ciprofloxacin | 0.5 | 4 | 0.12 - 32 | |
| Staphylococcus aureus (50) | This compound | 16 | 64 | 4 - >128 |
| Nalidixic Acid | >128 | >128 | 16 - >128 | |
| Norfloxacin | 1 | 8 | 0.25 - 16 | |
| Ciprofloxacin | 0.5 | 2 | 0.12 - 8 |
Data adapted from a comparative study on the activities of ciprofloxacin, norfloxacin, this compound, and nalidixic acid.[5][6] MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.
Experimental Protocols
The determination of cross-resistance is primarily based on the measurement of Minimum Inhibitory Concentrations (MICs). The following is a detailed methodology for a standard broth microdilution assay.
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microtiter plate.
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial strains to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Stock solutions of antimicrobial agents (this compound and other quinolones)
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of each antimicrobial agent in the broth medium in separate tubes. The concentration range should bracket the expected MIC.
-
Dispense 50 µL of the appropriate broth medium into all wells of the microtiter plate.
-
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
-
Mechanisms of Quinolone Cross-Resistance
Quinolone resistance, and by extension cross-resistance, is primarily mediated by two main mechanisms: alterations in the target enzymes and reduced intracellular drug concentration.
Target Enzyme Modifications
Quinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9] Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE) are the most common cause of resistance.[9][10] These mutations reduce the binding affinity of quinolones to the enzyme-DNA complex, thereby diminishing their inhibitory effect. A single mutation can confer low-level resistance, while multiple mutations can lead to high-level resistance.[9]
Reduced Intracellular Drug Concentration
This can be achieved through two primary pathways:
-
Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, leads to a lower intracellular quinolone concentration.[1]
-
Decreased Influx: Downregulation or mutation of outer membrane porins can reduce the permeability of the bacterial cell wall to quinolones, thus limiting their entry.
The following diagram illustrates the interplay of these resistance mechanisms.
Caption: Mechanisms of quinolone resistance in bacteria.
Experimental Workflow and Logic
The logical flow for assessing cross-resistance between this compound and other quinolones is outlined below.
Caption: Workflow for determining quinolone cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activities of ciprofloxacin (Bay o 9867), norfloxacin, this compound, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. idexx.dk [idexx.dk]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nalidixic acid-a good marker of fluoroquinolone resistance mechanisms in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pipemidic Acid and Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent antibacterial agents, pipemidic acid and nitrofurantoin, in the management of uncomplicated urinary tract infections (UTIs). The following sections present a comprehensive overview of their mechanisms of action, comparative clinical efficacy based on available data, and detailed experimental protocols from relevant studies.
Mechanism of Action
This compound, a first-generation quinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, and repair in bacteria. By targeting these essential processes, this compound effectively halts bacterial proliferation.
Nitrofurantoin, a nitrofuran antibiotic, employs a different strategy. Inside the bacterial cell, it is reduced by bacterial flavoproteins to highly reactive intermediates.[2] These intermediates then damage bacterial DNA, ribosomal proteins, and other macromolecules, leading to the inhibition of vital cellular processes such as protein synthesis, aerobic energy metabolism, and cell wall synthesis.
Comparative Efficacy: A Review of Clinical Data
Direct comparative studies between this compound and nitrofurantoin are limited and dated. The most notable study, conducted by Meyer and Schoeman in 1987, provides the primary head-to-head comparison. More recent data is available for each drug individually, particularly for nitrofurantoin, which remains a recommended first-line therapy for uncomplicated UTIs in many regions.
Quantitative Data Summary
The following table summarizes the efficacy data from a direct comparative study and more recent individual assessments.
| Efficacy Endpoint | This compound | Nitrofurantoin | Study/Source |
| Clinical Cure Rate | 88.5% | 81% | Meyer & Schoeman, 1987[3] |
| - | 51% - 94% | Systematic Review of RCTs[4] | |
| Microbiological Eradication Rate | Not explicitly stated | 81% (bacteriological cure) | Meyer & Schoeman, 1987[3] |
| 93.54% (sterile urine on day 11) | - | Kosnadi et al., 1989 (pediatric)[5] | |
| - | 61% - 92% | Systematic Review of RCTs[4] | |
| - | 76.6% | Meta-analysis[6] | |
| Adverse Events | Nausea (2 patients), abdominal discomfort (2 patients), skin rash (1 patient) | Nausea (2 patients), abdominal discomfort (1 patient) | Meyer & Schoeman, 1987[3] |
Experimental Protocols
Meyer & Schoeman, 1987: A Comparative Study
This open, uncontrolled, randomized trial provides the most direct comparison available.
-
Study Population: 60 women with confirmed uncomplicated UTIs.
-
Inclusion Criteria: Patients presenting with symptoms of a lower UTI.
-
Exclusion Criteria: Not explicitly detailed in the available abstract.
-
Treatment Regimen:
-
This compound Group: 400 mg twice daily for 10 days.
-
Nitrofurantoin Group: 50 mg four times daily for 10 days.
-
-
Methodology:
-
Urine cultures were performed on day 1 (pre-treatment) and day 10 (post-treatment).
-
Subjective and objective assessments of the response to medication were conducted.
-
-
Primary Outcome Measures:
-
Clinical cure, defined as the resolution of symptoms.
-
Bacteriological cure, defined as the eradication of the initial pathogen from the urine.
-
Typical Methodologies in More Recent UTI Clinical Trials
While a detailed recent protocol directly comparing both drugs is unavailable, modern UTI trials generally follow a standardized approach.
-
Study Design: Randomized, double-blind, controlled trials are the gold standard.
-
Patient Population: Non-pregnant women with symptoms of acute, uncomplicated cystitis.
-
Inclusion Criteria:
-
Presence of at least two symptoms of UTI (e.g., dysuria, frequency, urgency).
-
Positive urine dipstick for leukocyte esterase or nitrites.
-
Urine culture with a significant colony count (e.g., ≥10^5 CFU/mL) of a uropathogen.
-
-
Exclusion Criteria:
-
Complicated UTI (e.g., signs of pyelonephritis, male patients, catheterized patients).
-
Known resistance to the study drugs.
-
Pregnancy or breastfeeding.
-
Recent use of other antibiotics.
-
-
Interventions: Standardized doses of the investigational drug and the comparator.
-
Assessments:
-
Baseline: Clinical assessment, urine dipstick, and urine culture for pathogen identification and antimicrobial susceptibility testing.
-
Follow-up visits (e.g., end of therapy, test-of-cure visit): Clinical assessment and repeat urine cultures.
-
-
Outcome Measures:
-
Primary: Clinical cure (resolution of initial symptoms) and microbiological eradication (negative urine culture at the test-of-cure visit).
-
Secondary: Incidence of adverse events, relapse rates.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Mechanisms of action for this compound and Nitrofurantoin.
Experimental Workflow
Caption: A typical experimental workflow for a UTI clinical trial.
Logical Relationship of Patient Journey
Caption: Logical flow of a patient's UTI treatment journey.
Conclusion
Based on the available, albeit dated, direct comparative data, this compound appears to be a satisfactory and effective alternative to nitrofurantoin for uncomplicated UTIs.[3][7] However, the wealth of more recent clinical trial data and systematic reviews solidifies nitrofurantoin's position as a well-established and effective treatment, with clinical cure rates ranging from 79% to 92% in methodologically robust studies.[8] The marketing authorization for this compound has been suspended throughout the EU, which is an important consideration for its current clinical applicability. For drug development professionals, the multifaceted mechanism of action of nitrofurantoin may offer insights into designing novel antimicrobials that are less prone to resistance development. Further modern, well-designed, head-to-head comparative trials would be necessary to definitively establish the current comparative efficacy of these two agents, especially in the context of evolving antimicrobial resistance patterns.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.co.za [journals.co.za]
- 4. researchgate.net [researchgate.net]
- 5. paediatricaindonesiana.org [paediatricaindonesiana.org]
- 6. Systematic review and meta-analysis to estimate the antibacterial treatment effect of nitrofurantoin for a non-inferiority trial in uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A comparative study of this compound and nitrofurantoin in the treatment of uncomplicated urinary tract infections. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
Lack of Evidence for Synergistic Effect of Pipemidic Acid with Beta-Lactam Antibiotics
A comprehensive review of existing scientific literature reveals a notable absence of evidence supporting a synergistic antibacterial effect between pipemidic acid and beta-lactam antibiotics. In contrast, available studies suggest that these two classes of antibiotics do not exhibit synergistic or antagonistic interactions when used in combination against various bacterial strains.
This compound, a first-generation quinolone antibiotic, exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication and repair.[1] Beta-lactam antibiotics, such as penicillins and cephalosporins, target the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs), which are crucial for peptidoglycan synthesis. This disruption leads to cell wall instability and ultimately cell lysis. Given their distinct mechanisms of action, a potential hypothesis for synergy could be that the cell wall damage induced by beta-lactams might facilitate the entry of this compound into the bacterial cell, thereby enhancing its access to intracellular targets. However, this hypothesis is not substantiated by the available experimental data.
A study investigating the combined effects of ciprofloxacin (a second-generation quinolone) with various antibiotics, including the beta-lactams cefazolin, mezlocillin, and ampicillin, found no evidence of synergy or antagonism with these combinations.[2] While this study did observe a synergistic interaction between ciprofloxacin and this compound itself, it did not extend to the beta-lactam combinations tested.[2]
This guide will objectively present the current state of knowledge, detail the standard experimental protocols used to assess antibiotic synergy, and provide a framework for how such an investigation would be conducted, while clearly stating the lack of supporting data for the specific combination of this compound and beta-lactam antibiotics.
Mechanisms of Action
A fundamental understanding of the individual mechanisms of action is crucial to hypothesizing potential synergistic interactions.
This compound: A Quinolone Antibiotic
This compound is a member of the quinolone class of antibiotics and functions by targeting bacterial DNA synthesis.[3][4] Its primary targets are two essential enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.[1]
-
Topoisomerase IV: This enzyme plays a critical role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[1]
By inhibiting these enzymes, this compound leads to a rapid cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[1]
Beta-Lactam Antibiotics: Cell Wall Synthesis Inhibitors
Beta-lactam antibiotics are a broad class of drugs that include penicillins, cephalosporins, carbapenems, and monobactams. Their bactericidal activity stems from their ability to interfere with the synthesis of the bacterial cell wall. They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis.
Experimental Protocols for Assessing Antibiotic Synergy
The following are detailed methodologies for key experiments used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantitatively assess the interaction between two antimicrobial agents.
Experimental Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the chosen beta-lactam antibiotic are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of the beta-lactam antibiotic are dispensed. Along the y-axis, increasing concentrations of this compound are added. This creates a matrix of wells with various concentration combinations of the two drugs.
-
Bacterial Inoculum: The bacterial strain of interest is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to the final desired concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth. The MIC of each drug alone and in combination is determined by visual inspection of the wells.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction.
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.
Experimental Protocol:
-
Preparation of Cultures: A logarithmic phase bacterial culture is prepared and diluted to a standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL).
-
Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., MIC)
-
Beta-lactam antibiotic alone (at a specific concentration, e.g., MIC)
-
The combination of this compound and the beta-lactam antibiotic (at the same concentrations).
-
-
Incubation and Sampling: The flasks are incubated with shaking at 37°C. Samples are withdrawn at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the samples are plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU) per mL is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Data Presentation
As no specific quantitative data for a synergistic effect between this compound and beta-lactam antibiotics is available in the scientific literature, the following tables are presented as templates to illustrate how such data would be structured if obtained from the aforementioned experiments.
Table 1: Hypothetical Checkerboard Assay Results for this compound and a Beta-Lactam Antibiotic against E. coli
| This compound (µg/mL) | Beta-Lactam (µg/mL) | FIC of this compound | FIC of Beta-Lactam | FIC Index | Interpretation |
| MIC alone = 8 | MIC alone = 16 | ||||
| 4 | 8 | 0.5 | 0.5 | 1.0 | Additive |
| 2 | 12 | 0.25 | 0.75 | 1.0 | Additive |
| 6 | 4 | 0.75 | 0.25 | 1.0 | Additive |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Table 2: Hypothetical Time-Kill Curve Assay Results (log10 CFU/mL) for this compound and a Beta-Lactam Antibiotic against P. aeruginosa
| Time (hours) | Growth Control | This compound (MIC) | Beta-Lactam (MIC) | Combination |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 6.5 | 4.5 | 5.5 | 4.0 |
| 8 | 8.0 | 4.0 | 6.0 | 3.5 |
| 24 | 9.0 | 3.5 | 6.5 | 3.0 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the distinct cellular targets of this compound and beta-lactam antibiotics.
Caption: Mechanisms of action for this compound and beta-lactam antibiotics.
Experimental Workflow: Checkerboard Assay
The following diagram outlines the workflow for a standard checkerboard assay.
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
References
Pipemidic Acid's Efficacy Against Nalidixic Acid-Resistant Bacteria: A Comparative Guide
For researchers and professionals in drug development, understanding the nuances of antibiotic activity is paramount. This guide provides an objective comparison of pipemidic acid and its predecessor, nalidixic acid, with a focus on their activity against bacterial strains that have developed resistance to nalidixic acid. The data presented underscores this compound's potential as a valuable therapeutic agent in the face of growing antibiotic resistance.
Mechanism of Action: The Quinolone Approach
Both this compound and nalidixic acid belong to the first generation of quinolone antibiotics. Their bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, recombination, and repair. By interfering with their function, quinolones introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive species.[1]
Resistance to nalidixic acid, and other quinolones, most commonly arises from mutations in the genes that encode these target enzymes, specifically within a region known as the quinolone resistance-determining region (QRDR).[2][3] These mutations alter the enzyme structure, reducing the binding affinity of the quinolone and thereby diminishing its inhibitory effect.[3][4]
Comparative In Vitro Activity
Studies consistently demonstrate that this compound possesses greater in vitro potency than nalidixic acid against a broad spectrum of Gram-negative bacteria.[5] Crucially, this compound often retains moderate activity against bacteria that have developed resistance to nalidixic acid.[6] This suggests that the structural differences in this compound allow it to overcome, to some extent, the resistance mechanisms that render nalidixic acid ineffective.
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and nalidixic acid against various bacterial strains, including those resistant to nalidixic acid. The data is extracted from a study by Shimizu et al. (1975).
| Organism | Strain | Resistance to Nalidixic Acid | This compound MIC (µg/ml) | Nalidixic Acid MIC (µg/ml) |
| Escherichia coli | K-12 | No | 1.56 | 6.25 |
| Escherichia coli | R-2 | Yes | 12.5 | >400 |
| Shigella sonnei | P-291 | No | 1.56 | 6.25 |
| Shigella sonnei | P-313 | Yes | 6.25 | >400 |
| Klebsiella pneumoniae | NCTC418 | No | 3.12 | 12.5 |
| Enterobacter cloacae | 233 | Yes | 6.25 | 25 |
| Serratia marcescens | NCTC1377 | Yes | 12.5 | 400 |
| Proteus vulgaris | OX19 | No | 3.12 | 12.5 |
| Pseudomonas aeruginosa | NCTC10490 | No | 25 | >400 |
Data sourced from Shimizu et al., 1975.[6]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented above was obtained using the agar dilution method.
Agar Dilution Method
The agar dilution technique is a standardized procedure for determining the MIC of an antibiotic.[7] It involves the following key steps:
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, geometrically increasing concentration of the antimicrobial agent (e.g., this compound or nalidixic acid).[7] A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, which corresponds to a specific number of colony-forming units (CFU) per milliliter.[7]
-
Inoculation: A standardized volume of each bacterial suspension is then spotted onto the surface of each antibiotic-containing agar plate and the control plate.[7]
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., temperature, time) appropriate for the growth of the test bacteria.[7]
-
Result Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[7]
Visualizing the Concepts
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for quinolone antibiotics.
Caption: Experimental workflow for the agar dilution method.
Conclusion
The available data strongly indicates that this compound is a more potent antibacterial agent than nalidixic acid. Its ability to maintain activity against many nalidixic acid-resistant strains highlights its clinical utility, particularly in the context of urinary tract infections where such resistance is prevalent.[5] While newer generation fluoroquinolones offer a broader spectrum of activity, the targeted efficacy and resistance profile of this compound affirm its position as a significant first-generation quinolone for specific therapeutic applications.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Antibacterial in-vitro activity of this compound and nalidixic acid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
In Vitro Showdown: Pipemidic Acid Demonstrates Superior Potency Over Piromidic Acid
For Immediate Release
A comprehensive in vitro comparison reveals that pipemidic acid, a derivative of piromidic acid, exhibits enhanced antibacterial activity against a range of Gram-negative pathogens and a broader spectrum that includes Pseudomonas aeruginosa. This guide provides a detailed analysis of their comparative efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound consistently demonstrates greater in vitro potency compared to its predecessor, piromidic acid, against clinically relevant Gram-negative bacteria. Notably, this compound is effective against Pseudomonas aeruginosa, a pathogen for which piromidic acid shows little to no activity. Both compounds function through the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, though this compound's structural modifications appear to confer a significant advantage in its antibacterial efficacy.[1][2]
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and piromidic acid against various bacterial strains, highlighting the superior activity of this compound. Data has been compiled from multiple in vitro studies to provide a comparative overview.
| Bacterial Strain | This compound MIC (µg/mL) | Piromidic Acid MIC (µg/mL) |
| Escherichia coli | 0.2 - 6.25 | 1.6 - 25 |
| Klebsiella pneumoniae | 0.78 - 12.5 | 3.1 - 50 |
| Proteus mirabilis | 0.78 - 6.25 | 3.1 - 25 |
| Enterobacter cloacae | 0.78 - 12.5 | 6.25 - >100 |
| Pseudomonas aeruginosa | 3.1 - 50 | >100 |
| Staphylococcus aureus | 3.1 - 25 | >100 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Mechanism of Action: Inhibition of DNA Gyrase
Both this compound and piromidic acid are quinolone antibiotics that target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting the A subunit of DNA gyrase, these antibiotics prevent the supercoiling of DNA, which halts the progression of the replication fork and ultimately leads to bacterial cell death.[1]
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Pipemidic and Piromidic Acid.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized in vitro susceptibility testing protocol.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Stock solutions of this compound and piromidic acid of known concentrations
Procedure:
-
Serial Dilution: A two-fold serial dilution of each antimicrobial agent is prepared directly in the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing drug concentrations across the plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive (bacteria and broth, no drug) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
References
Safety Operating Guide
Proper Disposal of Pipemidic Acid: A Guide for Laboratory Professionals
The proper disposal of pipemidic acid is a critical component of laboratory safety and environmental responsibility. As a synthetic antibacterial agent, this compound requires careful handling and disposal as hazardous chemical waste. Adherence to established protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
This compound is considered a hazardous substance.[1] Improper disposal, such as discarding it in standard trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.[1][2][3] All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1]
This compound Disposal Profile
The following table summarizes the key information for the safe handling and disposal of this compound.
| Parameter | Guideline | Citations |
| Waste Classification | Hazardous Substance | [1] |
| Prohibited Disposal | Do not dispose of down the drain or in household trash. Prevent wash water from cleaning equipment from entering drains. | [1][2][3][4] |
| Primary Disposal Route | Engage a licensed, professional waste disposal company. The recommended method is incineration in a chemical incinerator with an afterburner and scrubber. | [4][5][6] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, and a particulate respirator. A complete suit protecting against chemicals may be required depending on exposure. | [1][6][7] |
| Spill Management | Use dry clean-up procedures for minor spills, avoid generating dust, and place waste in a suitable, labeled container for disposal. | [1] |
| Chemical Incompatibility | Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as this may result in ignition. | [1] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after use.
-
Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, use a NIOSH (US) or CEN (EU) approved particulate respirator.
-
Body Protection: Wear a lab coat. For larger quantities or significant spill risk, a chemical-resistant suit may be necessary.
Waste Segregation and Containerization
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Identify Waste: All materials contaminated with this compound, including unused product, expired stock, contaminated labware (e.g., weighing boats, spatulas), and spill cleanup debris, must be treated as hazardous waste.
-
Select Container: Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Label Container: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution or local regulations.
Procedure for Disposing Unused or Expired this compound
-
Carefully transfer the solid this compound into the designated hazardous waste container.
-
Avoid creating dust during the transfer. If possible, perform this task in a chemical fume hood.[8]
-
Seal the container securely.
Spill Cleanup Protocol
In the event of a spill, follow these procedures to safely manage and containerize the waste.
-
Minor Spills (Solid):
-
Major Spills:
Temporary Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly oxidizing agents.[1]
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted licensed professional waste disposal company.
-
The primary method for final disposal is high-temperature incineration at a permitted treatment facility.[5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][9][10] Many states have their own regulations that may be more stringent than federal laws.[9] It is the responsibility of the waste generator to ensure full compliance with all applicable national and local regulations.[2] All personnel handling hazardous waste pharmaceuticals must be trained on proper procedures, including emergency protocols.[5]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pipemidic Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and logistical information for the safe handling and disposal of Pipemidic Acid, a potent antibacterial agent. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its solid form, the appropriate personal protective equipment must be worn to prevent exposure.[1][2][3][4] The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for operations with a high risk of splashing. | To protect eyes from dust particles and splashes. | NIOSH (US) or EN 166 (EU) approved.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). A lab coat or protective clothing is mandatory to prevent skin contact. | To avoid direct skin contact with the chemical.[1][2][3] | Follow EN 374 or equivalent standards for gloves.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when there is a risk of inhaling dust, especially in case of inadequate ventilation or during spill cleanup. | To prevent respiratory tract irritation and potential allergic reactions from inhaling dust particles.[2][5][3][4] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and its waste is critical to prevent environmental contamination and the development of antibiotic resistance.[7] As this compound is an acidic compound, a neutralization step is recommended before final disposal, in accordance with institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., gloves, weighing paper) | - Place in a designated, sealed waste bag or container. - Dispose of as hazardous chemical waste. |
| Aqueous Solutions of this compound | Neutralization Protocol (to be performed in a chemical fume hood): 1. Dilution: Slowly add the acidic solution to a large volume of cold water (a 1:10 dilution is recommended).[8]2. Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate solution) to the diluted this compound solution. Monitor the pH using pH strips or a calibrated pH meter.[9]3. Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[9][10]4. Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with your local wastewater regulations.[8][9][10] Always confirm with your institution's EHS guidelines before drain disposal. |
Important Considerations:
-
Never dispose of untreated this compound solutions down the drain.
-
Stock solutions of antibiotics are considered hazardous chemical waste and should be disposed of through your institution's EHS program.[7]
-
Always consult your institution's specific guidelines for chemical waste disposal, as regulations may vary.
By implementing these safety and logistical measures, you contribute to a safer laboratory environment and ensure the responsible handling of chemical agents from acquisition to disposal.
References
- 1. Use of CdS from Teaching-Laboratory Wastes as a Photocatalyst for the Degradation of Fluoroquinolone Antibiotics in Water | MDPI [mdpi.com]
- 2. Metabolites of this compound in human urine [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Removal and degradation characteristics of quinolone antibiotics in laboratory-scale activated sludge reactors under aerobic, nitrifying and anoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H17N5O3 | CID 4831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 9. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 10. This compound: absorption, distribution, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
